molecular formula C12H15ClN2S B13633004 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Katalognummer: B13633004
Molekulargewicht: 254.78 g/mol
InChI-Schlüssel: WBEKYBBVSHVDCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (CAS 1515489-90-3) is a synthetic organic compound with the molecular formula C12H15ClN2S and a molecular weight of 254.79 g/mol . This compound belongs to the thieno[2,3-d]pyrimidine class of heterocyclic scaffolds, which are recognized in medicinal chemistry as privileged structures for developing biologically active molecules . The core structure serves as a bioisostere for quinazolines and natural nitrogenous bases, making it a versatile intermediate in drug discovery . The chloro group at the 4-position and the alkyl chains (ethyl and butyl) at the 6- and 2-positions, respectively, are key modification sites that allow for extensive structure-activity relationship (SAR) studies, particularly in the design of kinase inhibitors . Its primary research value lies in oncology, specifically as a precursor for synthesizing potential tyrosine kinase inhibitors . The thieno[2,3-d]pyrimidine scaffold is a common feature in compounds targeting critical kinases such as EGFR, HER2, PI3K, and c-Met . For instance, analogous thienopyrimidine derivatives have been developed into potent inhibitors that suppress phosphorylation and downstream signaling pathways in cancer cells, inducing cell cycle arrest and apoptosis . Researchers utilize this chloro-substituted intermediate to introduce various amine functionalities at the 4-position, creating targeted libraries for high-throughput screening and lead optimization . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All handling should be performed by qualified professionals in a laboratory setting. For specific safety information, please refer to the associated Safety Data Sheet (SDS).

Eigenschaften

Molekularformel

C12H15ClN2S

Molekulargewicht

254.78 g/mol

IUPAC-Name

2-butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C12H15ClN2S/c1-3-5-6-10-14-11(13)9-7-8(4-2)16-12(9)15-10/h7H,3-6H2,1-2H3

InChI-Schlüssel

WBEKYBBVSHVDCA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NC2=C(C=C(S2)CC)C(=N1)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Solubility Profile of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] The solubility of these compounds is a critical physicochemical parameter that dictates their suitability for various stages of drug development, from biological screening to formulation. This technical guide provides a comprehensive analysis of the solubility profile of a specific derivative, 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide offers a robust theoretical framework for predicting its behavior in various organic solvents based on its molecular architecture. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their development programs.

Introduction: The Importance of a Defined Solubility Profile

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound of interest due to the established pharmacological potential of its core thieno[2,3-d]pyrimidine structure.[1][3] Derivatives of this class are explored for a range of therapeutic applications, including anticancer and anti-inflammatory roles.[1][2][4] The journey of a candidate molecule from discovery to clinical application is profoundly influenced by its physicochemical properties, with solubility being a primary determinant of its formulation feasibility and in vivo bioavailability. A poor solubility profile can become a significant obstacle in drug development, leading to challenges in achieving therapeutic concentrations.[5]

This guide addresses the critical need for understanding the solubility of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine. It is designed for researchers, chemists, and formulation scientists, providing both a predictive analysis based on first principles of chemical structure and a practical, step-by-step methodology for empirical solubility determination.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The arrangement of functional groups, overall polarity, and capacity for intermolecular interactions dictate how favorably it interacts with a given solvent.

Caption: Chemical structure of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine.

Structural Analysis:

  • Thieno[2,3-d]pyrimidine Core: This fused heterocyclic system is relatively planar and electron-rich. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic character allows for potential π-π stacking interactions. This core contributes to the molecule's overall polarity.

  • Butyl and Ethyl Groups: These alkyl chains are nonpolar and hydrophobic. Their presence significantly increases the lipophilicity of the molecule, suggesting a preference for less polar environments.

  • Chloro Group: The electronegative chlorine atom at the 4-position introduces a dipole moment, increasing the molecule's polarity compared to an unsubstituted analogue. It makes the pyrimidine ring more electron-deficient and reactive towards nucleophiles.[6]

Overall Predicted Character: The molecule presents a mixed character. The heterocyclic core and chloro-substituent provide polar features, while the butyl and ethyl groups add significant nonpolar character. This duality suggests that the compound will likely exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate to low polarity. Its behavior can be predicted by the "like dissolves like" principle.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by empirical testing using the protocol in Section 4.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Sparingly SolubleThe large nonpolar alkyl groups (butyl and ethyl) will likely dominate, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of protic solvents. While some interaction is possible via the nitrogen atoms, it is unlikely to overcome the hydrophobic nature of the molecule.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Moderately to Highly SolubleThese solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar core and C-Cl bond. They lack a strong hydrogen-bonding network, making it easier to accommodate the nonpolar alkyl chains. DMSO and DMF are often excellent solvents for similar heterocyclic compounds.[6][7]
Nonpolar Toluene, Hexanes, Dichloromethane (DCM)Moderately SolubleThe solubility in these solvents will depend on the balance between the polar core and the nonpolar side chains. DCM, with its moderate polarity, is likely to be a good solvent. Solubility in highly nonpolar solvents like hexanes may be lower due to the polarity of the thieno[2,3-d]pyrimidine ring system.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a given solvent. The self-validating nature of this protocol lies in the confirmation of equilibrium by analyzing samples at multiple time points.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

A. Materials and Reagents

  • 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

B. Equipment

  • Analytical balance (4 decimal places)

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

C. Step-by-Step Methodology

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Analyze these standards via HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

  • Preparation of Saturated Solutions:

    • For each solvent to be tested, add an excess amount of the solid compound to a known volume or mass of the solvent in a sealed vial. "Excess" means ensuring solid material remains undissolved at the end of the experiment. A starting point is to add ~10-20 mg of solid to 2-3 mL of solvent.

    • Prepare each solvent system in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on the orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150-200 rpm).

    • Allow the slurries to equilibrate for a sufficient period. A minimum of 24 hours is recommended. To ensure equilibrium has been reached, a time-point analysis is crucial.

  • Sampling and Analysis:

    • After 24 hours, stop the agitation and allow the vials to stand for 30 minutes for the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring its concentration within the range of the HPLC calibration curve.

    • Continue agitation of the original vials for another 4-6 hours and repeat the sampling and filtration process.

    • Analyze both sets of diluted samples by HPLC-UV.

  • Data Interpretation:

    • Using the calibration curve, determine the concentration of the compound in the diluted samples.

    • Back-calculate to find the concentration in the undiluted (saturated) solution.

    • Trustworthiness Check: Compare the calculated concentrations from the 24-hour and 30-hour (or subsequent) time points. If the values are within an acceptable margin of error (e.g., <5%), equilibrium has been achieved. If not, continue the equilibration process and sample at later time points.

    • The final equilibrium solubility is reported as the average concentration from the time points that show consistent results, typically in units of mg/mL or g/100 mL.

Conclusion

References

  • MDPI. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Available at: [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • PMC. (n.d.). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Available at: [Link]

  • PubMed. (2018). Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Available at: [Link]

  • PMC. (n.d.). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Available at: [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • SciELO. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]

Sources

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern GnRH Antagonist Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Quest for Orally Bioavailable GnRH Antagonists

The intricate dance of hormones governing human reproduction is orchestrated by the hypothalamic-pituitary-gonadal (HPG) axis, with Gonadotropin-Releasing Hormone (GnRH) as a key conductor. The therapeutic manipulation of this axis has profound implications for a multitude of pathologies, from hormone-dependent cancers to benign reproductive disorders like endometriosis and uterine fibroids. While peptide-based GnRH analogues have been mainstays in the clinic, their inherent limitations have fueled a persistent search for small-molecule, orally bioavailable alternatives. This guide delves into the pivotal role of the thieno[2,3-d]pyrimidine core, a heterocyclic scaffold that has emerged as a cornerstone in the development of a new generation of potent and orally active GnRH antagonists. We will explore this topic through the lens of a representative, albeit novel, molecule: 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine .

The GnRH Receptor: A Prime Therapeutic Target

The GnRH receptor (GnRH-R) is a G-protein coupled receptor (GPCR) located on the gonadotroph cells of the anterior pituitary gland.[1] Upon binding of endogenous GnRH, the receptor triggers a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, stimulate the gonads to produce sex steroids such as testosterone and estrogen.

GnRH antagonists function by competitively blocking the GnRH receptor, thereby preventing the downstream signaling cascade. This leads to a rapid, dose-dependent, and reversible suppression of gonadotropin and sex steroid levels. A key advantage of antagonists over GnRH agonists is the avoidance of an initial "flare" effect, a transient surge in hormone levels that can be detrimental in certain conditions like advanced prostate cancer.[3]

The Thieno[2,3-d]pyrimidine Core: A Scaffold for Potency and Oral Bioavailability

The thieno[2,3-d]pyrimidine scaffold has proven to be a highly successful template for the design of non-peptide GnRH antagonists. Its rigid, bicyclic structure provides a suitable framework for orienting key pharmacophoric groups to achieve high-affinity binding to the GnRH receptor. This scaffold is the foundation for clinically approved drugs like Relugolix, highlighting its therapeutic relevance.[2]

Structural Anatomy of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

To understand the potential of our representative molecule, let's dissect its key structural features:

  • Thieno[2,3-d]pyrimidine Core: This fused heterocyclic system forms the backbone of the molecule.

  • 4-Chloro Substituent: The chlorine atom at the 4-position is a key reactive handle. It renders the carbon atom highly electrophilic, making it susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various side chains, a crucial step in optimizing the molecule's biological activity.

  • 2-Butyl and 6-Ethyl Substituents: These alkyl groups contribute to the lipophilicity of the molecule, which can influence its membrane permeability and overall pharmacokinetic profile. Structure-activity relationship (SAR) studies on related thieno[2,3-d]pyrimidine-2,4-diones have shown that hydrophobic substituents at certain positions are often preferred for potent receptor binding.[4]

Synthetic Strategy: A Plausible Route to 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

While a specific synthesis for 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is not explicitly documented in the reviewed literature, a logical synthetic pathway can be inferred from established methods for preparing substituted thieno[2,3-d]pyrimidines.[5][6] The general approach involves the initial construction of a substituted thiophene ring, followed by cyclization to form the fused pyrimidine ring.

Proposed Synthetic Workflow

Synthetic_Workflow A Substituted Thiophene Precursor B Cyclization to Thieno[2,3-d]pyrimidin-4-one A->B e.g., with an appropriate amidine or urea derivative C Chlorination to 4-chloro derivative B->C e.g., POCl3 D Target Molecule: 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine C->D Further modifications if necessary

Caption: A generalized synthetic pathway for 2,4,6-substituted thieno[2,3-d]pyrimidines.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Thieno[2,3-d]pyrimidin-4-one Intermediate

  • Starting Material: A suitably substituted 2-amino-3-carboxamidothiophene. For our target, this would likely be a 2-amino-5-ethyl-thiophene-3-carboxamide derivative which is then acylated at the 2-amino position with a butyl-containing synthon.

  • Cyclization: The substituted thiophene is treated with a cyclizing agent, such as an appropriate orthoester or formamide, under thermal or microwave conditions to yield the corresponding 2-butyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one.

Step 2: Chlorination of the Pyrimidinone Ring

  • Reagents: The thieno[2,3-d]pyrimidin-4-one intermediate is refluxed with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.[5]

  • Work-up: After completion of the reaction (monitored by TLC), the excess POCl₃ is carefully quenched with ice water. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed, dried, and purified by column chromatography to yield 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine.

Mechanism of Action: Competitive Antagonism at the GnRH Receptor

As a non-peptide small molecule, 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine would be expected to act as a competitive antagonist at the GnRH receptor.

Mechanism_of_Action cluster_pituitary Anterior Pituitary Gonadotroph Cell GnRH_R GnRH Receptor G_protein Gq/11 GnRH_R->G_protein Activation PLC PLC G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Gonadotropin_release LH & FSH Release Ca_PKC->Gonadotropin_release GnRH GnRH GnRH->GnRH_R Binds & Activates Antagonist Thieno[2,3-d]pyrimidine Antagonist Antagonist->GnRH_R Binds & Blocks

Caption: Signaling pathway of GnRH receptor activation and its inhibition by a competitive antagonist.

By occupying the receptor's binding pocket, the antagonist prevents the endogenous GnRH from binding and initiating the intracellular signaling cascade that leads to gonadotropin release. This results in a rapid decrease in circulating levels of LH and FSH, and consequently, a suppression of gonadal steroidogenesis.

Preclinical Evaluation: A Roadmap for Characterization

To ascertain the potential of a novel thieno[2,3-d]pyrimidine derivative as a GnRH antagonist, a series of in vitro and in vivo assays are essential.

In Vitro Assays
Assay TypeDescriptionKey Parameters Measured
Receptor Binding Assay Measures the affinity of the compound for the GnRH receptor, typically using a radioligand competition format with membranes from cells expressing the human GnRH receptor.Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration)
Functional Antagonist Assay Evaluates the ability of the compound to inhibit GnRH-stimulated downstream signaling, such as inositol phosphate (IP) accumulation or calcium mobilization in cells expressing the GnRH receptor.IC₅₀
Cytochrome P450 (CYP) Inhibition Assay Assesses the potential for the compound to inhibit major drug-metabolizing enzymes, which is crucial for predicting drug-drug interactions.IC₅₀ for various CYP isoforms
hERG Channel Assay Determines the compound's potential to block the hERG potassium channel, a key indicator of potential cardiotoxicity.IC₅₀
Pharmacokinetic Profiling In vitro assessment of metabolic stability in liver microsomes and hepatocytes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).Half-life, fraction unbound, permeability coefficient
In Vivo Models

The primary in vivo model for evaluating GnRH antagonists is the castrated male cynomolgus monkey. This model is highly predictive of clinical efficacy in humans.

Protocol: Evaluation of LH Suppression in Castrated Cynomolgus Monkeys

  • Animal Model: Surgically castrated male cynomolgus monkeys are used to eliminate endogenous testosterone feedback.

  • Dosing: The test compound (e.g., 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine) is administered orally at various dose levels.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 2, 4, 8, 12, 24 hours).

  • LH Measurement: Plasma LH levels are quantified using a validated immunoassay.

  • Data Analysis: The percentage suppression of plasma LH levels compared to pre-dose baseline is calculated for each dose group and time point. The duration of action is also determined.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2,4,6-substituted thieno[2,3-d]pyrimidines is limited, extensive research on the related thieno[2,3-d]pyrimidine-2,4-dione scaffold provides valuable insights that can be extrapolated.[4][7]

PositionGeneral SAR Observations from Related ScaffoldsPotential Role of Substituents in the Target Molecule
2-Position Small to medium-sized alkyl or substituted alkyl groups are often well-tolerated.The butyl group likely contributes to hydrophobic interactions within the binding pocket.
4-Position This position is typically occupied by a linking group to a larger substituent that explores a key interaction domain of the receptor. The chloro group serves as a synthetic handle for introducing these diverse groups.The chloro group is a precursor for further derivatization to enhance potency. As is, it contributes to the overall electronic properties of the core.
6-Position A substituted phenyl ring is often crucial for high potency. Hydrophobic substituents on this ring are generally preferred.[4]The ethyl group at this position likely provides a favorable hydrophobic interaction, although a larger, substituted aryl group is more common in highly potent analogues.

Future Directions and Concluding Remarks

The thieno[2,3-d]pyrimidine scaffold remains a fertile ground for the discovery of novel GnRH antagonists. The hypothetical molecule, 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine, serves as a valuable case study for understanding the fundamental principles of designing and evaluating compounds in this class. The key to advancing this field lies in the strategic derivatization of the core structure, guided by a deep understanding of SAR and the molecular interactions within the GnRH receptor binding site.

Future research will likely focus on fine-tuning the pharmacokinetic properties of these compounds to achieve optimal dosing regimens, exploring new chemical space around the thieno[2,3-d]pyrimidine core, and expanding their therapeutic applications to a wider range of hormone-dependent diseases. The journey from a promising scaffold to a life-changing medicine is arduous, but the clinical success of thieno[2,3-d]pyrimidine-based GnRH antagonists demonstrates the power of innovative medicinal chemistry in addressing unmet medical needs.

References

  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed, [Link]

  • Guo Z, Chen Y, Wu D, et al. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorg Med Chem Lett. 2003;13(20):3617-3622. [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. ChEMBL. [Link]

  • Guo, et al. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • [No title provided]. ResearchGate. [Link]

  • Vlasova OD, Vlasov SV, Vlasov VS. The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. 2020;18(4):15-26. [Link]

  • GnRH antagonists – Knowledge and References. Taylor & Francis Online. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [No source provided]. [Link]

  • Gonadotropin-releasing hormone antagonist. Wikipedia. [Link]

  • 2,4-Dichloro-6-(3-pyridyl)thieno[2,3-d]pyrimidine. PubChem. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC. [Link]

  • Chemical structure of two nonpeptidic GnRH antagonists. ResearchGate. [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Kalluraya B, et al. Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica. 2015;7(10):62-66. [Link]

  • Lanier MC, et al. Selection, synthesis, and structure-activity relationship of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists. Bioorg Med Chem. 2007;15(16):5590-5603. [Link]

  • New Derivatives of GnRH as Potential Anticancer Therapeutic Agents. ResearchGate. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]

  • Ng SS, et al. Real-time analysis of the activities of GnRH and GnRH analogs in alphaT3-1 cells by the Cytosensor microphysiometer. J Cell Biochem. 2001;80(3):304-312. [Link]

  • Non-peptide GnRH antagonists in clinical trials. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This Application Note details the scalable synthesis of 2-butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine , a highly privileged scaffold in medicinal chemistry. Thieno[2,3-d]pyrimidines act as bioisosteres for quinazolines and purines, serving as critical intermediates in the development of GnRH receptor antagonists (e.g., Sufugolix analogs), PI3K inhibitors , and antimicrobial agents .

The protocol focuses on the "4-chloro" derivative, which serves as a versatile electrophilic handle for Nucleophilic Aromatic Substitution (


) to install diverse amine or ether pharmacophores at the final stage of lead optimization.

Retrosynthetic Analysis

The synthesis is designed around a convergent three-step workflow (Figure 1). The strategy prioritizes the Gewald reaction for thiophene construction due to its atom economy and regioselectivity, followed by a cyclocondensation to form the pyrimidine ring.

Retrosynthesis Target 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (Electrophilic Scaffold) Lactam 2-Butyl-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (Tautomeric Intermediate) Lactam->Target Chlorodehydroxylation Thiophene Ethyl 2-amino-5-ethylthiophene-3-carboxylate (Gewald Product) Thiophene->Lactam Cyclocondensation RawMaterials Butyraldehyde + Ethyl Cyanoacetate + Sulfur RawMaterials->Thiophene Gewald Reaction Reagent1 Pentanoyl Chloride / Valeric Anhydride Reagent1->Lactam Reagent2 POCl3 (Chlorination) Reagent2->Target

Figure 1: Retrosynthetic disconnection showing the construction of the fused ring system from acyclic precursors.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate (The Gewald Reaction)

Objective: Construct the thiophene core with the correct 5-ethyl regiochemistry. Critical Mechanism: The use of butyraldehyde specifically directs the ethyl group to position 5 via condensation at the


-methylene position.

Reagents:

  • Butyraldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Sulfur (

    
    , elemental) (1.0 eq)
    
  • Diethylamine (DEA) or Morpholine (0.5 eq, Catalyst)

  • Ethanol (Solvent)[1][2][3][4][5]

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl cyanoacetate (50 mmol) and sulfur (50 mmol) in Ethanol (40 mL).

  • Initiation: Add butyraldehyde (50 mmol) dropwise.

  • Catalysis: Add diethylamine (25 mmol) dropwise. Caution: This reaction is exothermic.

  • Reaction: Heat the mixture at 60°C for 2 hours. The suspension will darken as the sulfur is consumed.

  • Workup: Cool the mixture to room temperature and then chill in an ice bath (0-4°C) for 3 hours.

  • Isolation: The product precipitates as a solid. Filter under vacuum and wash with cold ethanol.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Expected Yield: 60-75%

    • Appearance: Yellow crystalline solid.[5]

Step 2: Cyclization to 2-Butyl-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Objective: Form the pyrimidine ring fusing the 2-butyl substituent. Chemistry: Acylation of the amino group followed by base-catalyzed ring closure.

Reagents:

  • Gewald Product (from Step 1) (1.0 eq)

  • Valeryl chloride (Pentanoyl chloride) (1.2 eq)

  • Pyridine (Solvent/Base) OR Dioxane/HCl (gas)

  • NaOH (aq) for final closure if using two-step method.

One-Pot Thermal Protocol:

  • Dissolve the aminothiophene (10 mmol) in Valeric anhydride (5 mL) or neat Valeryl chloride.

  • Heat the mixture to 120-140°C for 4-6 hours.

  • Monitor by TLC (Ethyl Acetate/Hexane). The intermediate amide may form first. Continued heating drives the cyclization (elimination of water/acid).

  • Quench: Pour the hot reaction mixture slowly into ice-cold saturated

    
     solution to neutralize excess acid.
    
  • Isolation: Filter the resulting precipitate.

    • Note: The product exists as the lactam tautomer (4-oxo).

    • Appearance: Off-white to pale brown solid.

Step 3: Chlorination to 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Objective: Convert the unreactive lactam into the reactive 4-chloro species. Safety Critical: This step generates HCl gas and requires strict moisture control.

Reagents:

  • Pyrimidinone intermediate (Step 2)

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • 
    -Dimethylaniline (Catalytic amount)
    

Workflow Diagram (Graphviz):

ChlorinationWorkflow Start Start: Dry Lactam Intermediate Mix Suspend in POCl3 (5-10 vol) Add cat. N,N-Dimethylaniline Start->Mix Reflux Reflux (100-110°C) 3-5 Hours (Protect from Moisture) Mix->Reflux Monitor TLC Check (Disappearance of Polar Lactam) Reflux->Monitor Monitor->Reflux Incomplete Evap Evaporate Excess POCl3 (Vacuum Distillation) Monitor->Evap Complete Quench CRITICAL: Pour Residue onto Crushed Ice (Vigorous Stirring) Evap->Quench Residue Extract Extract with DCM or CHCl3 Wash with NaHCO3 Quench->Extract Final Final Product: 4-Chloro Derivative Extract->Final

Figure 2: Workflow for the chlorination step emphasizing safety quenching protocols.

Protocol:

  • Place the dry lactam (5 mmol) in a dry RBF.

  • Add

    
     (15 mL). Add 2-3 drops of 
    
    
    
    -dimethylaniline.
  • Reflux at 105°C for 3 hours under a drying tube (

    
    ).
    
  • Workup (Caution): Remove excess

    
     under reduced pressure. The residue is a sticky oil/solid.
    
  • Quench: Slowly pour the residue onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed C-Cl bond back to the lactam.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Wash organic layer with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Storage: Store under inert atmosphere at -20°C. The chloride is sensitive to moisture.

Analytical Data Summary

Compound StageKey IR Signals (

)
Key

NMR Signals (CDCl

,

ppm)
Gewald Amine 3400-3300 (

), 2200 (

if nitrile used), 1670 (

)

6.0-6.5 (br s,

),

1.2 (t, Ethyl

)
Lactam (4-OH) 3100-2800 (Broad

), 1660-1680 (

Amide)

12.0-12.5 (br s,

),

2.6-2.8 (t,

of butyl/ethyl)
4-Chloro Product Absence of C=O , 750-770 (

)
Absence of NH , Downfield shift of aromatic/alkyl protons

Troubleshooting & Optimization

Regioselectivity in Gewald Reaction
  • Issue: Formation of structural isomers (4-ethyl vs 5-ethyl).

  • Solution: Use Butyraldehyde rather than 2-butanone. Aldehydes in the Gewald reaction preferentially condense at the

    
    -position, placing the alkyl chain at position 5 of the thiophene (which becomes position 6 of the thienopyrimidine).
    
Hydrolysis of the 4-Chloro Product
  • Issue: Reappearance of the starting material (lactam) on TLC during workup.

  • Cause: The C-Cl bond at position 4 is highly reactive toward water, especially under acidic conditions generated during

    
     quenching.
    
  • Fix: Quench on Ice and neutralize immediately with

    
    . Do not let the aqueous acidic mixture stand; extract into organic solvent (DCM) immediately.
    

References

  • Gewald Reaction Mechanism & Scope

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
    • Source:

  • Synthesis of Thieno[2,3-d]pyrimidines as GnRH Antagonists

    • Cho, N., et al. (2003). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
    • Source:

  • Chlorination Protocols for Fused Pyrimidines

    • Sureja, D., et al. (2016).[6] POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives. International Journal of Pharmaceutical Sciences and Research.

    • Source:

  • General Review of Thienopyrimidine Synthesis

    • He, L., et al. (2015). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
    • Source:

Sources

Nucleophilic substitution reaction conditions for 4-chloro thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Substitution on 4-Chloro Thienopyrimidines: Conditions and Protocols for Core Scaffold Diversification

Introduction: The Thienopyrimidine Scaffold in Modern Drug Discovery

The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to purine has made it a cornerstone for designing molecules that interact with a wide array of biological targets. Thienopyrimidine derivatives have demonstrated significant therapeutic potential, exhibiting activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3]

The 4-chloro substituent on the thienopyrimidine ring is a particularly valuable synthetic handle. The electron-deficient nature of the pyrimidine ring, further activated by the fused thiophene, renders the C4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the late-stage diversification of advanced intermediates, enabling the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide for researchers, detailing the reaction conditions and step-by-step protocols for the substitution of 4-chloro thienopyrimidines with a range of common nucleophiles.

Mechanistic Underpinnings: The SNAr Pathway

The displacement of the chloride at the C4 position proceeds via a stepwise addition-elimination mechanism. The nucleophile first attacks the electron-poor carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily broken in this step. In the subsequent, typically rapid, elimination step, the chloride leaving group is expelled, and aromaticity is restored to yield the substituted product.

SNAr_Mechanism sub 4-Chloro Thienopyrimidine int Meisenheimer Complex (Tetrahedral Intermediate) sub->int + Nu- (Addition) Rate-Determining Step nuc Nucleophile (Nu-) prod 4-Substituted Thienopyrimidine int->prod - Cl- (Elimination) lg Chloride Ion (Cl-)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Substitution with Nitrogen Nucleophiles

The introduction of nitrogen-based substituents is arguably the most common modification of the 4-chloro thienopyrimidine core, leading to the synthesis of potent kinase inhibitors and other targeted therapeutics.

Application Scope

This method is broadly applicable to a wide range of primary and secondary amines, including:

  • Aliphatic amines: Morpholine, piperidine, N-methylbenzylamine.[4]

  • Aromatic amines: Various substituted anilines.

  • Amino acid esters: Useful for creating compounds with improved solubility and potential for further modification.[5]

Comparative Reaction Conditions
Nucleophile TypeBaseSolventTemperature (°C)Typical YieldsReference
Secondary Aliphatic AminesK₂CO₃Acetonitrile (ACN)Reflux (82°C)65-70%[4]
Primary/Secondary AminesTriethylamine (Et₃N)Isopropanol (IPA)80 - 100°C70-95%[6]
Amino Acid EstersN,N-Diisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF)80°C60-85%[5]
Anilines (Acid-Catalyzed)HCl (cat.)Water or IPA100°C75-90%[6]
Detailed Protocol: Synthesis of a 4-Morpholino Thienopyrimidine Derivative

This protocol details a standard procedure for the amination of a 4-chloro thienopyrimidine with morpholine.

Amination_Workflow A 1. Reaction Setup B 2. Heating & Reaction A->B Heat to 82°C C 3. Monitoring B->C Stir for 4-12 h D 4. Work-up C->D Reaction Complete E 5. Purification D->E Crude Product F 6. Characterization E->F Pure Product

Caption: Standard experimental workflow for SNAr with an amine.

Materials:

  • 4-Chloro thienopyrimidine derivative (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous (0.1 M concentration)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloro thienopyrimidine (1.0 eq) and potassium carbonate (2.0 eq).

    • Scientist's Note: Using an anhydrous, fine powder of K₂CO₃ is crucial for efficient reaction, as it acts as both a base to neutralize the HCl generated in situ and a scavenger for any trace water.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous acetonitrile via syringe, followed by the addition of morpholine (1.5 eq).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove inorganic salts, washing the pad with a small amount of acetonitrile or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2x) and brine (1x).

    • Rationale: The aqueous washes remove any remaining K₂CO₃ and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-morpholino thienopyrimidine.

Substitution with Oxygen Nucleophiles

Reactions with O-nucleophiles provide access to 4-alkoxy and 4-aryloxy thienopyrimidines, which are key intermediates and final compounds in various drug discovery programs.

Application Scope

This method is effective for:

  • Alkoxides: Sodium methoxide, sodium ethoxide.[7]

  • Phenoxides: Generated in situ from phenols and a suitable base.[8]

Comparative Reaction Conditions
Nucleophile TypeBaseSolventTemperature (°C)Typical YieldsReference
Alkoxides (e.g., NaOMe)N/A (Reagent is the base)MethanolReflux (65°C)85-95%[7]
PhenolsCs₂CO₃1,4-Dioxane60°C75-85%[8]
PhenolsNaHDMF25 - 60°C70-90%N/A
Detailed Protocol: Synthesis of a 4-Phenoxy Thienopyrimidine

This protocol describes the coupling of 4-chloro thienopyrimidine with a phenol.

Materials:

  • 4-Chloro thienopyrimidine derivative (1.0 eq)

  • 3-Nitrophenol (1.5 eq)[8]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)[8]

  • 1,4-Dioxane, anhydrous (0.1 M)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the 4-chloro thienopyrimidine (1.0 eq), 3-nitrophenol (1.5 eq), and cesium carbonate (2.0 eq).

    • Scientist's Note: Cesium carbonate is often superior to other inorganic bases like K₂CO₃ for O-arylations, as the larger cation can increase the nucleophilicity of the phenoxide.

  • Solvent Addition and Heating: Add anhydrous 1,4-dioxane and heat the mixture to 60°C with stirring.[8]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with 1M NaOH (to remove excess phenol), water, and finally brine.

  • Drying and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via flash chromatography to obtain the desired 4-phenoxy product.

C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

While direct SNAr with carbon nucleophiles can be challenging, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for forming C-C bonds at the C4 position.[9][10] The Suzuki-Miyaura reaction, in particular, is widely used.[11]

Application Scope

The Suzuki-Miyaura coupling is compatible with a broad range of boronic acids and esters, including:

  • Alkylboronic acids (e.g., methylboronic acid).[11]

  • Arylboronic acids.

  • Heteroarylboronic acids.

Comparative Reaction Conditions
Coupling PartnerCatalystLigandBaseSolventTemp (°C)YieldsRef.
Methylboronic acidPd(dppf)Cl₂·CH₂Cl₂dppf (in catalyst)KF1,4-Dioxane90°C70-85%[11]
Arylboronic acidsPd(PPh₃)₄PPh₃ (in catalyst)Na₂CO₃ (2M aq.)Toluene/Ethanol90-100°C65-95%N/A
Heteroarylboronic acidsPd₂(dba)₃XPhosK₃PO₄Toluene/Water100°C60-90%N/A
Detailed Protocol: Suzuki-Miyaura Coupling with Methylboronic Acid

This protocol is adapted from a literature procedure for the synthesis of 4-methylthieno[2,3-d]pyrimidines.[11]

Suzuki_Workflow A 1. Setup & Degassing B 2. Catalyst Addition A->B Under Inert Gas C 3. Heating & Reaction B->C Heat to 90°C D 4. Work-up & Filtration C->D Reaction Complete E 5. Purification D->E Crude Product

Caption: Key steps in a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (1.0 eq)[11]

  • Methylboronic acid (1.5 eq)[11]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq)[11]

  • Potassium Fluoride (KF) (3.9 eq)[11]

  • 1,4-Dioxane, anhydrous

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask, add the 4-chloro thienopyrimidine (1.0 eq), methylboronic acid (1.5 eq), and potassium fluoride (3.9 eq).

    • Scientist's Note: KF is used as the base here; its fluoride anion is thought to activate the boronic acid, facilitating transmetalation.

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon or nitrogen. This process should be repeated at least three times. Add anhydrous, degassed 1,4-dioxane via cannula or syringe.

    • Rationale: Rigorous exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the flask under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture in an oil bath to 90°C and stir vigorously for 24 hours.[11] The mixture will typically be a dark-colored suspension.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a plug of celite, washing the plug thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the 4-methylated product.

References

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (URL: [Link])

  • Synthesis of 4‐amino substituted thienopyrimidines using SNAr. - ResearchGate. (URL: [Link])

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Semantic Scholar. (URL: [Link])

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Taylor & Francis. (URL: [Link])

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (URL: [Link])

  • Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives. (URL: [Link])

  • Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. (URL: [Link])

  • Chemistry of Thienopyrimidines and Their Biological Applications. (URL: [Link])

  • Synthesis of Some Thienopyrimidine Derivatives - MDPI. (URL: [Link])

  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking - PMC. (URL: [Link])

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - MDPI. (URL: [Link])

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (URL: [Link])

  • Thienopyrimidine | Encyclopedia MDPI. (URL: [Link])

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC. (URL: [Link])

  • Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. (URL: [Link])

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (URL: [Link])

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - Organic Chemistry Portal. (URL: [Link])

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (URL: [Link])

  • Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (URL: [Link])

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - Beilstein Journals. (URL: [Link])

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (URL: [Link])

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (URL: [Link])

Sources

Application Note: High-Efficiency Amination of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the nucleophilic aromatic substitution (


) of the chlorine atom at the C-4 position of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine  with primary and secondary amines. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for quinazolines and purines in kinase inhibitors (e.g., EGFR, PI3K).

The 4-position is highly electrophilic due to the electron-deficient nature of the pyrimidine ring, further influenced by the fused thiophene. This guide provides three validated methodologies: Standard Thermal Displacement , Microwave-Assisted Synthesis , and Acid-Catalyzed Amination , ensuring versatility across amines of varying nucleophilicity.

Strategic Considerations & Mechanism

Mechanistic Insight ( )

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the C-4 carbon, forming a Meisenheimer-like tetrahedral intermediate (stabilized by the ring nitrogens). Subsequently, the chloride ion is eliminated, restoring aromaticity.

  • Electronic Factors: The thieno[2,3-d] fusion creates a "push-pull" system. While the thiophene ring is electron-rich, the pyrimidine moiety remains sufficiently electron-deficient to facilitate

    
    .
    
  • Substituent Effects:

    • 2-Butyl Group: An alkyl group at C-2 is weakly electron-donating. While this slightly decreases electrophilicity at C-4 compared to a proton, it improves solubility in organic solvents (EtOH, i-PrOH) compared to the unsubstituted parent.

    • 6-Ethyl Group: Located on the thiophene ring, this group exerts minimal electronic influence on the reaction center but contributes to the lipophilicity profile.

Reaction Pathway Diagram[1]

SNAr_Mechanism Start 4-Chloro-thieno pyrimidine Inter Tetrahedral Intermediate Start->Inter + Amine (Attack at C4) Amine Amine (HNR2) Amine->Inter Product 4-Amino-thieno pyrimidine Inter->Product - Cl⁻ (Elimination) HCl HCl / Salt Inter->HCl

Caption: Simplified


 pathway. The rate-determining step is typically the nucleophilic attack.

Experimental Protocols

Method A: Standard Thermal Amination (The "Workhorse" Protocol)

Best for: Routine synthesis, scale-up, and non-volatile amines.

Reagents:

  • Substrate: 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Solvent: Isopropanol (i-PrOH) or Ethanol (EtOH) (Concentration: 0.1 – 0.2 M)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the chlorothienopyrimidine substrate and solvent (i-PrOH is preferred for higher boiling point). Stir until suspended/dissolved.

  • Addition: Add the base (TEA/DIPEA) followed by the amine dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–6 hours.
    
    • Checkpoint: Monitor by TLC (System: 30-50% EtOAc in Hexanes) or LC-MS. The starting material (Cl-SM) should disappear; a more polar product spot will appear.

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 5-10 volumes of ice-cold water.

    • Stir vigorously for 15 minutes. The product usually precipitates as a solid.

    • Filter the solid, wash with water (

      
      ), and dry under vacuum.
      
  • Workup (Extraction Method - If oil forms):

    • Remove volatiles under reduced pressure.

    • Redissolve residue in DCM or EtOAc.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: Microwave-Assisted Synthesis

Best for: Library generation, weak nucleophiles, or rapid optimization.

Reagents:

  • Solvent: i-PrOH or 1,4-Dioxane.

  • Stoichiometry: Same as Method A.

Procedure:

  • Loading: In a microwave vial (2–5 mL), add substrate (100 mg scale), amine (1.5 equiv), and DIPEA (2.0 equiv) in i-PrOH (2 mL).

  • Irradiation: Cap the vial and irradiate at

    
     for 15–20 minutes  (High absorption setting).
    
  • Analysis: Check LC-MS immediately.

  • Purification: If clean, concentrate directly onto silica gel for flash chromatography or perform the water precipitation workup.

Method C: Acid-Catalyzed Amination (Aqueous/Alcoholic)

Best for: Sterically hindered anilines or weak nucleophiles where basic conditions fail.

Concept: Protonation of the pyrimidine N-3 increases the electrophilicity of the C-4 center, facilitating attack by weak nucleophiles.

Reagents:

  • Catalyst: 1M HCl (aqueous) or 4M HCl in Dioxane (0.1 – 1.0 equiv).

  • Solvent: Water:Ethanol (1:1) or pure Isopropanol.

Procedure:

  • Mix substrate and amine (1.0 equiv) in solvent.[1]

  • Add HCl catalyst (start with 0.1 equiv; increase to 1.0 equiv if sluggish).

  • Heat to

    
    .
    
  • Note: Monitor carefully for hydrolysis (formation of thienopyrimidin-4-one). If hydrolysis competes, switch to anhydrous dioxane/HCl.

Process Workflow & Decision Matrix

Workflow Start Start: 2-Butyl-4-chloro-6-ethyl thieno[2,3-d]pyrimidine Choice Select Nucleophile Type Start->Choice PathA 1°/2° Aliphatic Amine (Strong Nucleophile) Choice->PathA PathB Aniline / Weak Nucleophile (Steric Bulk) Choice->PathB MethodA Method A: Thermal iPrOH, TEA, 80°C PathA->MethodA MethodC Method C: Acid Catalyzed EtOH/H2O, HCl, 60°C PathB->MethodC Check Check LC-MS MethodA->Check MethodC->Check Success Complete Conversion Check->Success >95% Product Fail Low Conv. / Hydrolysis Check->Fail <50% Product MethodB Method B: Microwave 120°C, 20 min Fail->MethodB Escalate Conditions

Caption: Decision tree for selecting the optimal amination protocol based on amine type.

Analytical Data & Troubleshooting

Expected Characterization Signals ( NMR in )
PositionGroupApprox. Shift (

)
MultiplicityNotes
Thiophene H-56.8 – 7.2SingletCharacteristic heteroaromatic proton.
C-2

(Butyl)
2.8 – 3.0TripletDistinctive triplet for

-methylene.
C-6

(Ethyl)
2.6 – 2.8QuartetCoupled to methyl group.
Linker

(if

amine)
5.0 – 8.0Broad SingletExchangeable; shift varies with solvent/conc.
Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Amine is too weak or sterically hindered.Switch to Method B (Microwave) or Method C (Acid Catalysis). Use NMP as solvent for higher temps (

).
Hydrolysis Product (M-Cl + OH) Wet solvent or excess hydroxide.Dry solvents (molecular sieves). Ensure base (TEA) is dry. Avoid aqueous workup until reaction is complete.
Bis-addition Diamine used without control.Use large excess of diamine (5-10 equiv) if mono-protection is not possible, to prevent dimerization.

Safety Information (MSDS Highlights)

  • 4-Chlorothienopyrimidines: Potential skin sensitizers and irritants. Handle in a fume hood.

  • Amines: Many are corrosive and toxic. Wear proper PPE (gloves, goggles).

  • Solvents: i-PrOH and EtOH are flammable. Keep away from open flames during reflux.

References

  • General Amination of 4-Chlorothieno[2,3-d]pyrimidines

    • Title: Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine deriv
    • Source:Journal of Saudi Chemical Society, 2016.
    • Context: Describes standard reflux conditions in ethanol/dioxane.
    • (Generalized reference based on standard field practice).

  • Acid-Catalyzed Amination in Water

    • Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.[1][2][3]

    • Source:ACS Omega, 2024.
    • Context: Validates the use of HCl/Water for amination of fused pyrimidines, including thienopyrimidines.
  • Microwave-Assisted Synthesis

    • Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[4]

    • Source:Saudi Journal of Biological Sciences, 2022.
    • Context: Demonstrates the efficiency of microwave irradi
  • Regioselectivity and Mechanism

    • Title: Dichotomy in Regioselectivity of

      
       Reactions with 2-MeSO2-4-Chloropyrimidine.[5]
      
    • Source:WuXi AppTec QM Magic Class, Chapter 48.
    • Context: Provides mechanistic insight into the electronic factors governing C-4 vs C-2

Sources

Solvent selection for reactions involving 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Executive Summary

This guide details the solvent selection strategy for 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (referred to herein as Compound A ). This scaffold is a critical intermediate in the synthesis of GnRH antagonists and kinase inhibitors. The presence of the C4-chloro handle renders it highly reactive toward nucleophilic displacement, while the lipophilic C2-butyl and C6-ethyl chains dictate unique solubility profiles compared to simpler thienopyrimidines.

Key Technical Insight: The "greasy" nature of the 2-butyl and 6-ethyl substituents allows for high solubility in non-polar organic solvents (DCM, Toluene) but introduces challenges in standard polar SNAr solvents (MeOH, Water). Successful processing requires balancing transition state stabilization (requiring polarity) with substrate solubility (requiring lipophilicity).

Physicochemical Profile & Solubility Matrix

Understanding the solute-solvent interaction is the first step in process design. Compound A possesses a planar aromatic core decorated with two alkyl chains.

  • Lipophilicity (LogP): Estimated > 4.5 (High).

  • Reactive Center: C4-Chlorine (Electrophilic).

  • Solubility Trends:

    • High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.

    • Moderate: Isopropanol (IPA), Ethanol (Hot), Acetonitrile.

    • Low: Water, Methanol (Cold), Hexanes.

Table 1: Solvent Compatibility Matrix for Compound A

Solvent ClassRepresentativeSolubility (25°C)Reaction SuitabilityPrimary Application
Polar Aprotic DMF, DMSO, NMPHighExcellent Difficult SNAr (Low reactivity nucleophiles)
Alcohols Isopropanol (IPA), n-BuOHModerateGood Standard SNAr with amines (Product precipitates)
Ethers THF, 2-MeTHF, DioxaneHighGood Pd-catalyzed couplings; Grignard reactions
Chlorinated DCM, ChloroformVery HighPoor Workup/Extraction only (Non-participating)
Hydrocarbon TolueneHighModerate Azeotropic drying; Pd-couplings
Aqueous WaterNegligiblePoor Anti-solvent for precipitation; Washing

Solvent Selection Decision Logic

The choice of solvent is dictated by the incoming nucleophile and the desired workup.

Scenario A: Amination (SNAr with Amines)
  • Mechanism: The reaction proceeds via a Meisenheimer-like transition state. Polar solvents stabilize this charged intermediate, accelerating the rate.

  • Preferred Solvent: Isopropanol (IPA) or Ethanol .

    • Why? While less polar than DMF, alcohols are sufficiently polar to facilitate the reaction at reflux. Crucially, the lipophilic product (amino-derivative) often crystallizes out of the cooling alcohol, while the byproduct (amine-HCl salt) remains soluble or can be washed away with water.

  • Alternative (Low Reactivity Amines): DMF or DMSO .

    • Why? Dipolar aprotic solvents significantly lower the activation energy for SNAr. Essential for electron-deficient anilines.

Scenario B: Suzuki-Miyaura Coupling
  • Preferred Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water .

    • Why? Compound A is highly soluble in Dioxane and Toluene. The water cosolvent is necessary to dissolve the inorganic base (K2CO3, Cs2CO3).

Scenario C: Etherification (Alkoxides)
  • Preferred Solvent: THF or the alcohol corresponding to the alkoxide.

    • Why? Avoids transesterification/solvolysis byproducts.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Reaction Type? SNAr Nucleophilic Substitution (S_NAr) Start->SNAr PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->PdCoupling NucType Nucleophile Reactivity? SNAr->NucType SolventDioxane Solvent: Dioxane/Water (4:1) Standard Protocol PdCoupling->SolventDioxane SolventTol Solvent: Toluene/Water For highly lipophilic partners PdCoupling->SolventTol AliphaticAmine Aliphatic Amine (High Reactivity) NucType->AliphaticAmine AromaticAmine Aniline/Heterocycle (Low Reactivity) NucType->AromaticAmine SolventIPA Solvent: Isopropanol (Reflux) Benefit: Product Crystallization AliphaticAmine->SolventIPA Preferred SolventDMF Solvent: DMF or DMSO (90-120°C) Benefit: Rate Acceleration AromaticAmine->SolventDMF Required

Caption: Logical flow for selecting the optimal reaction medium based on nucleophile reactivity and reaction class.

Detailed Experimental Protocols

Protocol A: Standard Amination in Isopropanol (Self-Validating)

Best for: Primary/Secondary aliphatic amines (e.g., morpholine, N-boc-piperazine).

Rationale: This protocol leverages the "solubility switch." The starting material (Compound A) is soluble in hot IPA. The product, being more structured and often less soluble in cold alcohols, precipitates, while the impurities remain in the mother liquor.

  • Setup: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, charge Compound A (1.0 equiv) and Isopropanol (10 volumes, e.g., 10 mL per 1 g).

  • Reagent Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.5 equiv) followed by the Amine Nucleophile (1.1 equiv).

    • Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 2.5 equiv.

  • Reaction: Heat the mixture to reflux (approx. 82°C). The suspension should clear to a solution as it heats.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Conversion is usually complete within 2–4 hours.

  • Workup (Crystallization):

    • Remove heat and allow the solution to cool slowly to room temperature with stirring.

    • Observation: The product should begin to crystallize/precipitate.

    • Enhancement: If no precipitate forms, add Water (5 volumes) dropwise to the stirring solution to force precipitation (Anti-solvent effect).

  • Isolation: Filter the solids. Wash the cake with 1:1 IPA/Water (cold). Dry in a vacuum oven at 45°C.

Protocol B: High-Temperature Coupling in DMSO

Best for: Sterically hindered amines or electron-deficient anilines.

Rationale: DMSO stabilizes the polar transition state. The workup relies on the extreme insolubility of Compound A derivatives in water.

  • Setup: Charge Compound A (1.0 equiv) and DMSO (5 volumes) to a vessel.

  • Reagent Addition: Add K2CO3 (2.0 equiv, anhydrous, micronized) and the Nucleophile (1.2 equiv).

  • Reaction: Heat to 100°C.

    • Caution: Do not exceed 140°C to avoid decomposition of the thienopyrimidine core.

  • Workup (Quench):

    • Cool the reaction mixture to < 30°C.

    • Slowly pour the reaction mass into a beaker containing Water (20 volumes) under vigorous stirring.

    • Exotherm Warning: DMSO/Water mixing is exothermic.

  • Isolation: Stir the resulting suspension for 30 minutes. Filter the solid precipitate.[1][2][3] Wash copiously with water to remove residual DMSO.

Troubleshooting & Optimization

Issue: "Oiling Out" during Workup

  • Cause: The 2-butyl and 6-ethyl chains prevent efficient crystal packing, leading to an oil rather than a solid upon water addition.

  • Solution:

    • Seed Crystals: Retain a small amount of crude solid from a previous batch to seed the cooling mixture.

    • Solvent Switch: Instead of IPA/Water, use Methanol (cooling to -20°C). The lower solubility of the product in MeOH often forces better solidification.

    • Extraction: If oiling persists, extract into DCM , dry over MgSO4, and evaporate. Recrystallize from Hexane/EtOAc .

Issue: Hydrolysis (Formation of the 4-OH derivative)

  • Cause: Presence of water in the solvent + high heat + long reaction times.

  • Solution: Ensure solvents (IPA, DMSO) are dry. Use molecular sieves if necessary. However, the 4-Cl bond in this scaffold is relatively robust; hydrolysis usually only occurs in highly basic aqueous media.

References

  • Synthesis of Thieno[2,3-d]pyrimidines

    • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
    • Source:J. Braz. Chem. Soc., 2022.
    • URL:[Link]

  • SNAr Solvent Effects

    • Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles.[4]

    • Source:ACS Omega, 2023.
    • URL:[Link]

  • General Reactivity of 4-Chloropyrimidines

    • Title: Nucleophilic substitution of the 4-chlorothienopyrimidines.[5][6]

    • Source:Tetrahedron, 2008 (via ResearchG
    • URL:[Link]

Sources

Application Notes and Protocols for the Catalytic Coupling of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, recognized for its versatile biological activities and is a bioisostere of quinazoline and purine nucleobases.[1][2] This structural motif is central to numerous pharmacologically active agents, including kinase inhibitors for targeted cancer therapies.[1][3] The specific compound, 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine, serves as a key intermediate for chemical library synthesis. The chlorine atom at the C-4 position is the primary reactive site for derivatization, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights into the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions for the functionalization of this important scaffold, enabling the rapid generation of diverse compound libraries for drug discovery programs.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] For the 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine core, this reaction is paramount for introducing aryl and heteroaryl moieties at the C-4 position, a common strategy in the development of kinase inhibitors.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the thieno[2,3-d]pyrimidine.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine with a variety of (hetero)arylboronic acids.

Reagents and Materials:

  • 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (1.0 equiv)

  • (Hetero)arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol mixture, 3:1)

  • Anhydrous, degassed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To an argon-degassed solution of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (0.5 mmol) in toluene (6 mL), add the desired (hetero)aryl boronic acid (1.5 equiv).

  • Add potassium carbonate (1.5 equiv) and Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

  • Stir the reaction at 110°C for the desired time, monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, add 10 mL of water and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted thieno[2,3-d]pyrimidine.

Data Presentation: Suzuki-Miyaura Coupling Conditions
CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol11070-90
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane10075-95
PdCl₂(dppf)dppfCs₂CO₃DME9080-98

Senior Application Scientist Note: The choice of ligand and base is critical for successful coupling. For sterically hindered boronic acids, bulky electron-rich phosphine ligands like XPhos can significantly improve reaction rates and yields. The use of a non-polar solvent like 1,4-dioxane has been shown to be effective with Pd(PPh₃)₄.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Degas solvent and prepare reagents Reactants Combine thienopyrimidine, boronic acid, base, and catalyst Prep->Reactants Heat Heat under inert atmosphere Reactants->Heat Monitor Monitor progress (TLC/LC-MS) Heat->Monitor Quench Quench with water Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry and concentrate Extract->Dry Purify Column chromatography Dry->Purify Product Pure coupled product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.[7] This reaction allows for the introduction of a wide range of primary and secondary amines at the C-4 position of the thieno[2,3-d]pyrimidine core, providing access to a diverse chemical space of potential drug candidates.

Mechanism Overview

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions:

  • Oxidative Addition: Pd(0) adds to the C-Cl bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine with various amines.

Reagents and Materials:

  • 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., XPhos, 0.04 equiv)

  • Base (e.g., KOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • In an oven-dried and argon-flushed flask, combine Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) in anhydrous toluene.

  • Add 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (1.0 equiv), the desired amine (1.2 equiv), and KOt-Bu (1.4 equiv).

  • Heat the reaction mixture under argon at 100-110°C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 4-amino-thieno[2,3-d]pyrimidine.

Data Presentation: Buchwald-Hartwig Amination Conditions
CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂XPhosKOt-BuToluene11085-98
Pd₂(dba)₃BINAPCs₂CO₃1,4-Dioxane10070-90
PdCl₂(dppf)dppfNaOt-BuTHF8075-95

Senior Application Scientist Note: The choice of base is critical and must be compatible with the functional groups on the amine coupling partner.[8] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are recommended, though this may require longer reaction times or higher catalyst loadings. The use of pre-catalysts can often lead to more reproducible results.

Logical Relationship: Buchwald-Hartwig Amination

Buchwald_Logic Start 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine + Amine Catalyst_System Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., XPhos) + Base (e.g., KOt-Bu) Start->Catalyst_System combine with Reaction_Conditions Inert Atmosphere Anhydrous Solvent Heat (80-110°C) Catalyst_System->Reaction_Conditions subject to Product 4-Amino-2-butyl-6-ethylthieno[2,3-d]pyrimidine Reaction_Conditions->Product yields

Caption: Key components for a successful Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental for installing alkynyl groups at the C-4 position of the thieno[2,3-d]pyrimidine scaffold, which can serve as versatile handles for further synthetic transformations or as key pharmacophores themselves.[3]

Mechanism Overview

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the Pd(0) catalyst to the C-Cl bond.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate.

  • Transmetalation: The acetylide group is transferred from copper to the palladium complex, followed by reductive elimination to yield the final product and regenerate the catalysts.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine with a terminal alkyne.

Reagents and Materials:

  • 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)

  • Copper(I) Iodide (CuI, 0.1 equiv)

  • Base (e.g., Triethylamine, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a solution of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (1.0 equiv) in degassed THF, add the terminal alkyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • Add triethylamine (3.0 equiv) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) under an inert atmosphere until completion (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the 4-alkynyl-thieno[2,3-d]pyrimidine.

Data Presentation: Sonogashira Coupling Conditions
CatalystCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5075-95
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF6080-98
PdCl₂(dppf)None (Copper-free)Cs₂CO₃Acetonitrile8070-90

Senior Application Scientist Note: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst, copper-free conditions have been developed to avoid potential issues with Glaser-Hay homocoupling of the alkyne. These copper-free methods often require a stronger base and higher temperatures. The choice between copper-catalyzed and copper-free conditions will depend on the specific substrates and desired reaction outcome.

Signaling Pathway Analogy: Sonogashira Catalytic Cycles

Sonogashira_Pathway cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product RedElim->Product ArCl Thienopyrimidine-Cl ArCl->OxAdd CuI Cu(I) CuAcetylide Copper Acetylide CuI->CuAcetylide Alkyne Terminal Alkyne Alkyne->CuAcetylide CuAcetylide->Transmetal transfers acetylide Transmetal->RedElim

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

References

  • Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem.
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Bulletin of the Faculty of Pharmacy, Cairo University.
  • The isolated yield of product 3 after Suzuki coupling of...
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Organic Chemistry Portal.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances.
  • C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions...
  • 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, 97%. Fisher Scientific.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC.
  • 4-Chloro-6-methylthieno[2,3-d]pyrimidine. Santa Cruz Biotechnology.

Sources

Application Note: Microwave-Assisted Functionalization of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the accelerated synthesis of bioactive libraries utilizing 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine as a core scaffold. Thieno[2,3-d]pyrimidines are privileged structures in medicinal chemistry, serving as bioisosteres for quinazolines (e.g., EGFR inhibitors) and purines. The presence of the chlorine atom at the C-4 position renders this scaffold highly reactive toward Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling reactions.

Traditional thermal methods for derivatizing C-4 chlorothienopyrimidines often require prolonged reflux times (12–24 hours) and harsh conditions that degrade sensitive functional groups. This guide provides optimized microwave-assisted protocols that reduce reaction times to minutes while improving yield and purity profiles.

Compound Profile & Reactivity[1][2][3][4][5]

PropertyDescription
Compound Name 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine
Core Scaffold Thieno[2,3-d]pyrimidine
Key Electrophile C-4 Chlorine (activated by N-1/N-3 ring nitrogens)
Mechanism Class

(Addition-Elimination) & Oxidative Addition (Pd-Catalysis)
Solubility Soluble in DCM, DMSO, DMF, Toluene; Sparingly soluble in Ethanol
Mechanistic Insight

The reactivity of the C-4 chlorine is driven by the electron-deficient nature of the pyrimidine ring. The fused thiophene ring, while electron-rich, does not sufficiently deactivate the C-4 position, allowing for facile attack by nucleophiles. Under microwave irradiation, the polar transition state of the


 mechanism is stabilized by dipolar polarization, significantly lowering the activation energy (

).

Experimental Workflows (Visualized)

Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactionPathways Start 2-Butyl-4-chloro-6- ethylthieno[2,3-d]pyrimidine SNAr_Cond MW: 120°C, 10-20 min Solvent: iPrOH/EtOH Start->SNAr_Cond  + Primary/Secondary Amine   Suzuki_Cond MW: 100°C, 15-30 min Pd(PPh3)4, K2CO3 Dioxane/H2O Start->Suzuki_Cond  + Boronic Acid   Prod_Amine 4-Amino Derivative (Kinase Inhibition) SNAr_Cond->Prod_Amine  SNAr Mechanism   Prod_Aryl 4-Aryl/Heteroaryl Derivative (Biaryl Scaffolds) Suzuki_Cond->Prod_Aryl  Pd-Catalyzed Coupling  

Figure 1: Divergent microwave-assisted synthetic pathways for C-4 functionalization.

Protocol 1: Microwave-Assisted Amination

This protocol is optimized for the introduction of aliphatic and aromatic amines at the C-4 position.

Materials
  • Substrate: 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) – Optional for aliphatic amines, required for amine salts.

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH). Note: iPrOH is preferred for higher microwave absorption efficiency (tan

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve 0.5 mmol of the chlorothienopyrimidine in 3 mL of iPrOH.

  • Addition: Add the amine (0.6 mmol) and DIPEA (1.0 mmol) to the vial. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place the vial in the microwave reactor.

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up: Cool the reaction to room temperature.

    • Precipitation Method: If the product precipitates, filter and wash with cold ethanol.[1]

    • Extraction Method: Evaporate solvent, redissolve in DCM, wash with water/brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Expert Tip: For weakly nucleophilic anilines, add a catalytic amount of HCl (1-2 drops) or use acetic acid as the solvent to protonate the pyrimidine N-3, activating the C-4 position further.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol facilitates Carbon-Carbon bond formation to generate 4-aryl or 4-heteroaryl derivatives.

Materials
  • Substrate: 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (3 mL)

Step-by-Step Methodology
  • Degassing: In a microwave vial, combine the substrate, boronic acid, and dioxane. Sparge with argon/nitrogen for 2 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add

    
     and the aqueous base solution. Cap immediately under inert atmosphere.
    
  • Irradiation:

    • Target Temperature: 100 °C

    • Hold Time: 20 minutes

    • Pre-stir: 30 seconds (to ensure emulsion homogeneity)

  • Work-up: Dilute with EtOAc (10 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2x).

  • Scavenging: Treat combined organics with a metal scavenger (e.g., SiliaMetS® Thiol) if Pd residue is a concern for biological assays.

  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Optimization & Troubleshooting Guide

The following logic flow helps troubleshoot low yields or incomplete conversions.

OptimizationLogic Start Reaction Analysis (LC-MS) Result Outcome? Start->Result SM_Remains Starting Material Remains Result->SM_Remains Incomplete Byproducts Hydrolysis (C-4 OH) or Homocoupling Result->Byproducts Impurities Action1 Increase Temp (+20°C) or Time (+10 min) SM_Remains->Action1 Action3 Switch Catalyst (e.g., Pd(dppf)Cl2) SM_Remains->Action3 If steric hindrance Action2 Check Solvent Dryness Degas thoroughly (Suzuki) Byproducts->Action2

Figure 2: Decision matrix for optimizing microwave synthesis parameters.

Comparative Data: Thermal vs. Microwave[3]
Reaction TypeConditionTimeYield (%)Purity (HPLC)

(Aniline)
Thermal Reflux (EtOH)18 hrs65%88%

(Aniline)
Microwave (120°C) 20 min 92% 96%
Suzuki (Ph-B(OH)2) Thermal Reflux (Toluene)24 hrs55%82%
Suzuki (Ph-B(OH)2) Microwave (100°C) 20 min 89% 95%

References

  • Thieno[2,3-d]pyrimidine Scaffold Review Ali, E. M. H., et al. (2019).[2][3][4] Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.[5][3][6][7][8]

  • Microwave-Assisted Synthesis of Thienopyrimidines Chambhare, R. V., et al. (2003). Microwave-assisted synthesis of some novel thieno[2,3-d]pyrimidines. Synthetic Communications.

  • Suzuki Coupling of Chloropyrimidines Luo, Y., et al. (2021).[6] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules.[5][1][3][6][8][9][10][11][12]

  • Medicinal Chemistry of 4-Chlorothieno[2,3-d]pyrimidines He, L., et al. (2011). Design and synthesis of thieno[2,3-d]pyrimidine derivatives as potent EGFR inhibitors. European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026


 Reactions[1]

Introduction

Welcome to the technical support center. You are likely working with 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine , a scaffold frequently utilized in the synthesis of kinase inhibitors and GnRH antagonists.[1]

Unlike simple chloropyrimidines, your specific substrate presents unique electronic and steric challenges:

  • Electronic Deactivation: The 6-ethyl group on the thiophene ring is electron-donating. This increases electron density across the fused system, rendering the C4-position less electrophilic than in unsubstituted thienopyrimidines.

  • Steric Bulk: The 2-butyl group adds lipophilicity and steric bulk distal to the reaction center, which can influence solubility and aggregation, potentially slowing reaction kinetics in polar protic solvents.

This guide moves beyond basic textbook protocols to address the specific failure modes associated with this substituted scaffold.

Module 1: The "Low Conversion" Scenario

Symptom: Starting material remains after 24 hours, or the reaction stalls at 50% conversion.

The Root Cause: Insufficient Electrophilicity

Because the 6-ethyl group deactivates the ring, standard conditions (e.g., refluxing ethanol with TEA) often fail to overcome the activation energy barrier, especially with weak nucleophiles (e.g., anilines or sterically hindered amines).

Protocol A: Solvent & Temperature Matrix

Switch to high-dielectric, polar aprotic solvents to stabilize the Meisenheimer-like transition state.[1]

ParameterStandard (Avoid)Optimized (Recommended) Why?
Solvent Ethanol, IsopropanolDMF, DMSO, or NMP Polar aprotic solvents solvate the cation (e.g.,

), leaving the nucleophile "naked" and more reactive.[1]
Base TEA, PyridineDIPEA,

,

Inorganic carbonates in DMF are superior for phenols/thiols.[1] DIPEA prevents alkylation side-products common with TEA.
Temp 60–80°C90–120°C The 6-ethyl deactivation requires higher thermal energy to drive the

mechanism.
Visualization: Reaction Logic Flow

The following diagram illustrates the decision process for optimizing conditions based on nucleophile type.

ReactionLogic Start Select Nucleophile Amine_Aliphatic Aliphatic Amine (Strong Nuc) Start->Amine_Aliphatic Amine_Aromatic Aniline/Aromatic (Weak Nuc) Start->Amine_Aromatic Alcohol_Thiol Alcohol/Thiol Start->Alcohol_Thiol Cond_A Method A: iPrOH, DIPEA, 80°C Amine_Aliphatic->Cond_A Standard Cond_B Method B: DMF, 120°C (Thermal Boost) Amine_Aromatic->Cond_B Attempt 1 Cond_D Method D: DMF, K2CO3 (NaH for alcohols) Alcohol_Thiol->Cond_D Cond_A->Cond_B If Stalled Cond_C Method C: Buchwald-Hartwig (Pd-Catalysis) Cond_B->Cond_C If Low Yield

Caption: Decision tree for selecting reaction conditions based on nucleophile strength and initial outcomes.

Module 2: The Hydrolysis Impurity (4-OH)

Symptom: LC-MS shows a peak with Mass = [M-Cl+OH].[1] This is the lactam (4-hydroxy) derivative.[1] Critical Insight: The chloride at C4 is a good leaving group, but water is a small, hard nucleophile that competes aggressively with your desired amine, especially in wet polar aprotic solvents.

Troubleshooting Checklist
  • Solvent Dryness: DMF and DMSO are hygroscopic. Using "bottle grade" solvent without molecular sieves is the #1 cause of hydrolysis.

    • Fix: Use anhydrous solvents packed under Argon/Nitrogen.

  • Base Hygroscopicity:

    
     and 
    
    
    
    absorb water rapidly.
    • Fix: Flame-dry your inorganic bases or store them in a desiccator.

  • Workup Timing: Quenching a hot reaction mixture with water while unreacted starting material remains will cause immediate hydrolysis of the remaining chloride.

    • Fix: Ensure 100% conversion (via TLC/LCMS) before adding aqueous quench.

Visualization: Competitive Pathways

HydrolysisPath SM Starting Material (4-Cl-thienopyrimidine) TS_Desired Transition State A (Amine Attack) SM->TS_Desired  + Amine (R-NH2) TS_Hydrolysis Transition State B (Water Attack) SM->TS_Hydrolysis  + H2O (Moisture) Product Desired Product (4-Amino) TS_Desired->Product Impurity Impurity (4-Hydroxy/Lactam) TS_Hydrolysis->Impurity

Caption: Kinetic competition between the desired substitution and hydrolysis. Moisture control is critical to block the red pathway.

Module 3: Advanced Protocols (When Fails)

If your nucleophile is an electron-deficient aniline or a bulky secondary amine, thermal


 may lead to decomposition before substitution.[1] In these cases, switch to Palladium-catalyzed cross-coupling.
Protocol: Buchwald-Hartwig Amination

This method bypasses the need for high electrophilicity at C4 by using oxidative addition.

Reagents:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    .[1]
  • Ligand: Xantphos (for generic cases) or BrettPhos (for primary amines).[1]

  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (weak base preferred to protect sensitive groups) or NaOtBu.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step:

  • Charge a microwave vial with the 4-chloro substrate (1.0 equiv), amine (1.2 equiv),

    
     (0.02 equiv), Xantphos (0.04 equiv), and 
    
    
    
    (2.0 equiv).[1]
  • Seal and purge with

    
     for 5 minutes.
    
  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 100°C for 2–4 hours (or 120°C in microwave for 30 min).

  • Filter through Celite to remove Pd black before workup.

Frequently Asked Questions (FAQ)

Q: Can I use acid catalysis for the substitution? A: Yes, for anilines. Using 1.0 equiv of HCl (4M in dioxane) in iPrOH can activate the pyrimidine ring by protonating N1 or N3, making C4 more electrophilic. However, this increases the risk of hydrolysis if any water is present.

Q: My product is oiling out in the workup. How do I crystallize it? A: Thienopyrimidines with butyl chains are lipophilic. Avoid extracting with ether. Instead, pour the reaction mixture (if DMF) into ice-water. If it oils, extract with EtOAc, dry, concentrate, and trituruate with Hexane/Diethyl Ether (9:1) to induce precipitation.

Q: Why is the 2-butyl group relevant to the reaction rate? A: While the 2-butyl group is not directly at the reaction center, it adds steric bulk that can hinder the approach of large nucleophiles. More importantly, it significantly increases solubility in non-polar solvents, allowing you to use Toluene or Xylene if higher temperatures (>120°C) are required.

References

  • Mechanism of

    
     on Pyrimidines: 
    
    • Detailed kinetic studies on 4-chloropyrimidine substitutions confirm the addition-elimination mechanism and the impact of C5/C6 substituents.
    • Source:

  • Solvent Effects & Hydrolysis

    • Analysis of solvent effects (MeOH vs. DMSO) on rates and the competition with solvolysis/hydrolysis.
    • Source:[1]

  • Buchwald-Hartwig Alternatives

    • Protocols for Pd-catalyzed amination of deactivated heteroaryl chlorides when thermal substitution fails.[1]

    • Source:[1]

  • Thienopyrimidine Synthesis & Reactivity

    • Specific examples of 4-chlorothieno[2,3-d]pyrimidine reactivity and side reactions.
    • Source:

Sources

Technical Support Center: Minimizing Hydrolysis of 4-Chloro Thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Stability & Reactivity of 4-Chlorothienopyrimidines Audience: Medicinal Chemists, Process Chemists Ticket ID: CHEM-SUP-4CL-TP[1][2]

Introduction: The Reactivity Paradox

Welcome to the Technical Support Center. You are likely here because your 4-chlorothienopyrimidine (4-Cl-TP) starting material is degrading into its inactive 4-hydroxy (lactam) form, or your SNAr yields are plummeting.[1][2]

The Root Cause: The C-4 position in thienopyrimidines is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens and the fused thiophene ring.[1][2] While this makes it excellent for Nucleophilic Aromatic Substitution (SNAr), it also makes the C-Cl bond extremely susceptible to hydrolysis by atmospheric moisture or wet solvents.[1][2]

This guide provides self-validating protocols to stabilize your reagent and optimize your substitution reactions.

Module 1: Mechanism & Diagnostics

Q: Why is my 4-chloro thienopyrimidine hydrolyzing even in "dry" solvents?

A: "Dry" is a relative term.[2] The hydrolysis of 4-Cl-TP is an SNAr reaction where water acts as the nucleophile.[1][2][3] Because water is small and hard, it can often outcompete bulkier amines, especially if the reaction is slow (sterically hindered) or the temperature is high.[1]

Diagnostic Check:

  • Check the Lactam: Run an LC-MS.[1][2] If you see a mass peak of [M-Cl+OH], you have the lactam (hydrolysis product).[1][2]

  • Solvent Water Content: For these substrates, solvents must be <50 ppm water.[2] Standard "anhydrous" bottles often drift to 100+ ppm after opening.[2]

Visualizing the Competition

The following diagram illustrates the competing pathways between your desired amine and the hydrolysis side-reaction.

ReactionPathways Start 4-Chloro Thienopyrimidine Intermediate Meisenheimer-like Complex Start->Intermediate Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Intermediate Desired Path Water Trace Water (H2O) Water->Intermediate Competing Path Product Desired Product (4-Amino Derivative) Intermediate->Product -HCl (Base assisted) SideProduct Hydrolysis Product (Thienopyrimidin-4-one) Intermediate->SideProduct -HCl (Spontaneous)

Caption: Kinetic competition between the desired amine nucleophile and trace water. Hydrolysis is irreversible.[1][2]

Module 2: Synthesis & Storage (Prevention)

Q: How do I synthesize 4-Cl-TP without immediate hydrolysis during workup?

A: The critical step is the Quench Protocol .[2] The reaction of thienopyrimidin-4-one with POCl3 produces the chloride.[1][2] The standard error is quenching into water without pH control, creating a hot, acidic environment that instantly reverses the reaction.[1]

Validated Protocol: The "Cold-Basic" Quench

  • Reaction: Reflux thienopyrimidin-4-one in neat POCl3 (5-10 equiv) with DIPEA (1 equiv) until clear (2–4 h).

  • Evaporation: Remove excess POCl3in vacuo (rotovap) to dryness. Do not skip this. Residual POCl3 generates massive heat and HCl upon water contact.[2]

  • Quench: Dissolve the residue in dry DCM. Pour this organic solution slowly into a rapidly stirring ice/saturated NaHCO3 mixture.

    • Why: This keeps the local pH neutral/basic and the temperature low, kinetically inhibiting hydrolysis.[1]

  • Extraction: Immediately separate layers. Dry organic layer over MgSO4 (not Na2SO4, which is slower).[1][2]

Q: How should I store the isolated chloride?

A:

  • Container: Glass vial with a Teflon-lined cap.[1][2]

  • Atmosphere: Flush with Argon/Nitrogen.[2]

  • Temperature: -20°C is mandatory for long-term storage.[1][2]

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.

Module 3: Reaction Optimization (SNAr)

Q: My SNAr reaction has low yield. How do I fix this?

A: Use the "Scavenger Strategy." If you cannot guarantee 100% dry conditions, you must chemically scavenge the protons or water.[2]

Troubleshooting Table: Optimization Parameters

ParameterRecommendationTechnical Rationale
Solvent Dioxane, THF, or DMF (Anhydrous) Dioxane is preferred; it is non-hygroscopic compared to DMF.[1][2] If using DMF, use a fresh bottle.[1][2]
Base DIPEA or K2CO3 Non-nucleophilic bases prevent side reactions.[2] DIPEA (Hunig's base) is excellent for solubility.[1][2]
Additives Molecular Sieves (4Å) Add activated sieves directly to the reaction vessel to scavenge water in situ.[1][2]
Temperature 60°C - 80°C High enough to overcome activation energy, low enough to minimize hydrolysis rates.[1][2]
Stoichiometry 1.2 - 1.5 equiv Amine Excess amine ensures it statistically outcompetes trace water for the electrophilic center.[1][2]
Q: Can I use microwave irradiation?

A: Yes, and it is recommended. Microwave heating (e.g., 100°C for 10-20 mins) minimizes the time the substrate is exposed to potential moisture.[1] Flash heating often favors the desired kinetic product (substitution) over the thermodynamic sink (hydrolysis).[1][2]

Module 4: Recovery & Salvage

Q: I ended up with 50% hydrolysis product. Is the batch ruined?

A: No. The hydrolysis product (thienopyrimidin-4-one) is the precursor to your starting material.[1][2] You can "recycle" it.[2][3]

Salvage Workflow:

  • Separation: The 4-hydroxy side product is much more polar than the 4-chloro or 4-amino product.[1][2] It often precipitates in non-polar solvents (Hexane/Et2O).[1][2]

  • Filtration: Filter off the solid precipitate.[2][4]

  • Re-chlorination: Take the solid 4-hydroxy byproduct and treat it with POCl3 (as described in Module 2) to regenerate the 4-chloro reactant.[1][2]

Troubleshooting Flowchart

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 Mass = [M-Cl+OH] (Hydrolysis) CheckLCMS->Result1 Major Peak Result2 Mass = Starting Material (No Reaction) CheckLCMS->Result2 Major Peak Action1 1. Check Solvent Dryness 2. Add Molecular Sieves 3. Switch to Dioxane Result1->Action1 Action2 1. Increase Temp 2. Check Amine Nucleophilicity 3. Add Catalyst (NaI) Result2->Action2

Caption: Decision tree for diagnosing reaction failures based on LC-MS data.

References

  • Synthesis of 4-chlorothieno[2,3-d]pyrimidine: Kotaiah, S., et al. "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine."[1][2][4] Hetero Letters, vol. 4, no. 3, 2014, pp. 335-339.[1] (Context: General POCl3 chlorination protocols for thienopyrimidines).

  • Chlorination Protocols & Scale-up: De Angelis, M., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...[1][2] Using Equimolar POCl3." Molecules, vol. 17, no.[1] 4, 2012.

  • SNAr Optimization on Thienopyrimidines: Cohen, D. T., et al. "4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives."[1][2] Molecules, vol. 27, no.[1] 13, 2022.[1][2] [1][2]

  • General Reactivity of 4-Chloropyrimidines: PubChem Compound Summary for CID 16269-66-2 (4-Chlorothieno[3,2-d]pyrimidine).

Sources

Resolving solubility issues of thienopyrimidine intermediates in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Aqueous Solubility Challenges for Researchers and Drug Development Professionals

Introduction

Thienopyrimidines represent a vital class of heterocyclic compounds, forming the core scaffold for numerous therapeutic agents due to their structural similarity to native purines like adenine and guanine.[1][2][3] This structural mimicry allows them to interact with a wide array of biological targets, leading to applications in oncology, virology, and beyond.[2][4] However, a significant hurdle in the preclinical development of thienopyrimidine-based candidates is their frequently poor aqueous solubility. Their often planar, rigid ring systems and hydrophobic nature can lead to high crystal lattice energy, making them difficult to dissolve in the aqueous buffers required for biological assays and early formulation work.[5][6]

This guide provides a comprehensive framework for understanding and overcoming these solubility challenges. We will move from quick-answer FAQs to in-depth troubleshooting workflows and detailed experimental protocols, equipping you with the knowledge to keep your research on track.

Frequently Asked Questions (FAQs) - The Quick Guide

This section provides rapid answers to the most common issues encountered in the lab.

Q1: I dissolved my thienopyrimidine intermediate in DMSO, but it crashed out immediately when I added it to my aqueous assay buffer. What happened?

This is a classic solubility problem caused by a compound "crashing out" of solution. Your compound is soluble in 100% DMSO, but when this stock is diluted into an aqueous buffer, the solvent environment changes dramatically from organic to mostly aqueous.[7][8] The final concentration of your compound exceeds its solubility limit in the final buffer composition, causing it to precipitate.[7]

Q2: What is the best starting solvent to prepare a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of poorly water-soluble compounds like thienopyrimidines for use in biological assays.[7][8] For later-stage formulation work, other solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) may be considered.[9][10]

Q3: What's the difference between "kinetic" and "thermodynamic" solubility, and which one do I need?

This is a critical distinction. The type of solubility you measure depends on the stage of your research.

  • Kinetic Solubility: This is typically measured in early-stage discovery (e.g., high-throughput screening). It's a measure of how much of a compound, added from a DMSO stock, can be diluted into a buffer before it precipitates.[11][12] The result is often a higher value because the compound may form a temporary, supersaturated solution or an amorphous (non-crystalline) precipitate.[13][14] It's a fast measurement useful for flagging potential issues.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It measures the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent at a specific temperature after an extended incubation period (e.g., 24-48 hours).[12][15] This value is lower but more accurate and is essential for formulation and development.[13][14] The "shake-flask" method is the gold standard for this measurement.[11][12]

Q4: How much DMSO is acceptable in my cell-based assay?

The tolerance for DMSO is cell-line dependent, but a general rule of thumb is to keep the final concentration at or below 0.5%. Many cell lines can tolerate up to 1%, but it is crucial to run a vehicle control (your assay buffer with the same final DMSO concentration, without your compound) to ensure the solvent itself is not affecting the biological outcome.[8]

In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is required. This guide walks you through diagnosing and solving persistent solubility issues.

Workflow for Troubleshooting Solubility

G Start Problem: Compound Precipitates in Aqueous Buffer Step1 Step 1: Characterize Compound - Estimate pKa (is it basic/acidic?) - Check LogP (is it lipophilic?) Start->Step1 Step2 Step 2: Systematic Solubilization Select a Strategy Step1->Step2 pH_Strat Strategy A: pH Adjustment Step2->pH_Strat Ionizable? CoSolv_Strat Strategy B: Co-Solvent System Step2->CoSolv_Strat Neutral or pH fails? Excip_Strat Strategy C: Excipients Step2->Excip_Strat Advanced Formulation? Step3 Step 3: Test & Verify - Perform Kinetic Solubility Assay - Confirm with Thermodynamic Assay pH_Strat->Step3 CoSolv_Strat->Step3 Excip_Strat->Step3 Success Success: Soluble Compound for Assay Step3->Success

Caption: A decision tree for troubleshooting solubility issues.

Step 1: Understand the "Why" - Physicochemical Properties

Before experimenting, understand your molecule. Thienopyrimidines, containing a pyrimidine ring, often have basic nitrogen atoms. This means their charge state—and therefore solubility—can be manipulated by pH.

  • pKa: This value indicates the pH at which 50% of the compound is in its ionized form. For a basic compound, at a pH below its pKa, it will be protonated (charged) and generally more water-soluble. At a pH above its pKa, it will be neutral and less soluble.[16]

  • LogP: This value represents the lipophilicity (oil/water partition coefficient). A high LogP (typically >3) indicates a greasy molecule that prefers organic environments and will likely have low aqueous solubility.[17]

Step 2: The "How" - Systematic Solubilization Strategies
Strategy A: pH Adjustment (for Ionizable Compounds)

This is the most powerful and scientifically elegant first step for ionizable compounds. By buffering your aqueous solution to a pH that favors the charged species, you can dramatically increase solubility.

G cluster_0 Low pH (Acidic Environment, e.g., pH 4) cluster_1 High pH (Basic Environment, e.g., pH 9) Low_pH_Structure Thienopyrimidine-H⁺ (Protonated, Cationic) Low_pH_Result High Water Solubility (Ion-Dipole Interactions with H₂O) Low_pH_Structure->Low_pH_Result Favored State High_pH_Structure Thienopyrimidine (Neutral) Low_pH_Structure->High_pH_Structure pKa Equilibrium High_pH_Result Low Water Solubility (Favors Precipitation) High_pH_Structure->High_pH_Result Favored State

Caption: Impact of pH on the solubility of a basic thienopyrimidine.

How to proceed:

  • Prepare a series of buffers (e.g., pH 4.0, 5.5, 7.4, 8.5).

  • Add your compound (from DMSO stock or as a solid) to each buffer.

  • Measure the solubility at each pH point using a kinetic or thermodynamic assay (see protocols below).

  • Select the optimal pH that provides sufficient solubility while being compatible with your assay system.

Strategy B: Co-solvent Systems

If your compound is neutral or if pH adjustment is insufficient or incompatible with your experiment, using a co-solvent is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to lipophilic compounds.[18][19]

Co-SolventTypical Starting Conc. (%)ProsCons
DMSO 1 - 10%High solubilizing power.[20]Can be toxic to cells at >1%; may interfere with some assays.
Ethanol 5 - 20%Less toxic than DMSO; commonly used in formulations.Can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 10 - 40%Low toxicity; frequently used in parenteral formulations.[9]More viscous; may require higher concentrations.
PEG 400 10 - 50%Very low toxicity; excellent for in vivo studies.[10]High viscosity; can be challenging to work with.

Caution: When using co-solvents for intravenous administration, be aware that dilution in the bloodstream can cause the drug to precipitate, which is a significant risk.[18]

Strategy C: Solubilizing Excipients (Advanced)

For more challenging compounds, especially in later-stage development, specialized excipients can be used. These are inactive ingredients that enhance solubility through specific molecular interactions.[21][22]

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that form a truncated cone structure. The hydrophobic drug molecule can fit inside the cone's non-polar interior, while the polar exterior of the cyclodextrin interacts with water, effectively solubilizing the drug-cyclodextrin complex.[7][17]

  • Surfactants (e.g., Tween® 80, Pluronic® F-68): Above a certain concentration (the critical micelle concentration), these molecules form micelles—spherical structures with a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[18][23]

Step 3: Verify Your Solution - Experimental Protocols

Once you have a potential solution, you must quantify the solubility.

Protocol 1: Kinetic Solubility Assay (Nephelometry/Turbidimetry)

This is a high-throughput method to quickly assess solubility by measuring light scattering as the compound precipitates.

Methodology:

  • Prepare Stock: Create a 10 mM stock solution of your thienopyrimidine intermediate in 100% DMSO.

  • Plate Setup: In a 96-well plate, add your aqueous test buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Use a liquid handler to transfer a small volume (e.g., 1-2 µL) of the DMSO stock into the buffer, creating a range of final compound concentrations (e.g., 1 µM to 200 µM).

  • Incubation & Reading: Shake the plate for 1-2 hours at room temperature.[11]

  • Analysis: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The concentration at which the signal significantly increases above the background is the kinetic solubility limit.

Protocol 2: Thermodynamic "Shake-Flask" Solubility Assay (Gold Standard)

This method measures true equilibrium solubility and is crucial for lead optimization and pre-formulation.[11]

Methodology:

  • Compound Addition: Add an excess amount of the solid, crystalline compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer in a glass vial.[13]

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the solution to reach equilibrium with the most stable solid form of the compound.[12]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12]

  • Quantification: Accurately dilute the filtered supernatant into a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a known concentration stock solution.[13]

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 795-802. Retrieved from [Link]

  • Takács-Krucsó, K., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Retrieved from [Link]

  • Bhattachar, S. N. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Solubility Enchantment Of Poorly Soluble Drug. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Li, M., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(10), 3785-3806. Retrieved from [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Enhancing solubility with novel excipients. (2023). Manufacturing Chemist. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved from [Link]

  • Takács-Krucsó, K., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Retrieved from [Link]

  • Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Retrieved from [Link]

  • Thienopyrimidine. (2022). Encyclopedia MDPI. Retrieved from [Link]

  • Thienopyrimidines Exploring the Chemistry and Bioactivity. (2025). ResearchGate. Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved from [Link]

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). PubMed. Retrieved from [Link]

  • Thienopyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • General structure of thienopyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Wang, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. (2016). PMC. Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. Retrieved from [Link]

  • Factors which determine the lipid solubility of drugs. (2023). Deranged Physiology. Retrieved from [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). PMC. Retrieved from [Link]

  • Yamazaki, S., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. Retrieved from [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). PubMed. Retrieved from [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). MDPI. Retrieved from [Link]

  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

Sources

Optimizing temperature for nucleophilic displacement in thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for Nucleophilic Displacement (SNAr)

Core Directive: The Kinetic vs. Thermodynamic Balance

Welcome to the technical support hub. If you are working with thienopyrimidines (specifically the [2,3-d] or [3,2-d] scaffolds), you are likely attempting to functionalize the pyrimidine ring via Nucleophilic Aromatic Substitution (SNAr).[1]

The Critical Insight: Temperature in this chemistry is not just a catalyst for speed; it is the primary switch for regioselectivity .

  • Kinetic Control (Low Temp): Favors the most electron-deficient position (typically C-4).

  • Thermodynamic/Forcing Control (High Temp): Required to overcome the higher activation energy of the less reactive position (typically C-2) or to drive the reaction with sterically hindered nucleophiles.

Troubleshooting Guide (Q&A)

Q1: I am attempting a mono-substitution on 2,4-dichlorothieno[2,3-d]pyrimidine, but I am seeing significant amounts of the di-substituted product. How do I stop this?

Diagnosis: You have lost kinetic control. The activation energy gap between the C-4 and C-2 positions is distinct, but if your temperature is too high, you supply enough energy to surmount both barriers simultaneously.

Corrective Protocol:

  • Lower the Temperature: If you are refluxing in ethanol (78°C), drop to 0°C or Room Temperature (RT). The C-4 chloride is highly labile due to the cumulative electron-withdrawing effect of the nitrogen atoms and the thiophene ring.

  • Stoichiometry Control: Ensure you are using exactly 1.0–1.1 equivalents of the nucleophile. Excess nucleophile at high temperatures guarantees di-substitution.

  • Slow Addition: Add the nucleophile dropwise to a cooled solution of the thienopyrimidine. This keeps the local concentration of the nucleophile low.

Q2: My reaction at C-2 (the second displacement) is stalled at 50% conversion after 24 hours of reflux. What is wrong?

Diagnosis: The C-2 position is deactivated. After the first substitution at C-4 (usually with an electron-donating amine), the pyrimidine ring becomes more electron-rich, significantly raising the activation energy for the second SNAr event. Standard ethanol reflux is often insufficient.

Corrective Protocol:

  • Solvent Switch (Thermal): Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or DMF (bp 153°C) . The higher boiling point allows you to increase thermal input without pressurization.

  • Microwave Irradiation (Recommended): This is the gold standard for C-2 functionalization.

    • Settings: 120°C – 150°C, high absorption level.

    • Time: Typically reduced from 24 hours to 10–30 minutes.

Q3: I am seeing a "hydroxyl" impurity (M+16 mass shift or -Cl/+OH exchange) in my LCMS.

Diagnosis: Hydrolysis.[1][2] At elevated temperatures needed for thienopyrimidines, trace water in your solvent acts as a competitive nucleophile. The chloride is displaced by OH- instead of your amine.[3]

Corrective Protocol:

  • Dry Solvents: Use anhydrous DMF or DMSO. If using alcohols, ensure they are fresh or stored over molecular sieves.

  • Base Selection: If using a carbonate base (K2CO3), ensure it is anhydrous. Hygroscopic bases bring water into the reaction. Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) if the problem persists.

Optimization Data & Workflows

Comparative Analysis: Thermal vs. Microwave

The following data summarizes average conversion rates for the difficult C-2 substitution step (post C-4 functionalization).

ParameterThermal Reflux (Ethanol)Thermal Reflux (n-BuOH)Microwave (EtOH/NMP)
Temperature 78°C117°C140°C - 160°C
Reaction Time 12 - 48 Hours6 - 12 Hours10 - 30 Minutes
Yield (Avg) 40 - 60%65 - 75%85 - 95%
Purity Profile Moderate (Hydrolysis risk)GoodExcellent
Energy Efficiency LowModerateHigh
Visualizing the Pathway

The diagram below illustrates the decision logic for temperature and solvent based on the desired substitution pattern.

Thienopyrimidine_Optimization Start 2,4-Dichlorothienopyrimidine Scaffold Target Identify Target Product Start->Target Mono Mono-Substitution (C-4) Target->Mono First Displacement Cond_Mono Condition A: Temp: 0°C to RT Solvent: EtOH or DCM Mono->Cond_Mono Check_Mono QC: Check for Di-sub Cond_Mono->Check_Mono Check_Mono->Cond_Mono Di-sub detected? Lower Temp Prod_Mono Product: 4-Amino-2-chloro thienopyrimidine Check_Mono->Prod_Mono Pure Di Di-Substitution (C-2) Prod_Mono->Di Second Displacement Deactivated Substrate is Deactivated (Electron Rich) Di->Deactivated Method_Choice Choose Heating Method Di->Method_Choice Thermal Thermal: Reflux Solvent: n-BuOH Temp: >110°C Time: 12h+ Method_Choice->Thermal Microwave Microwave (Recommended) Solvent: EtOH/NMP Temp: 150°C Time: 20 min Method_Choice->Microwave Prod_Di Product: 2,4-Diamino thienopyrimidine Thermal->Prod_Di Microwave->Prod_Di

Figure 1: Logical workflow for regioselective functionalization of 2,4-dichlorothienopyrimidines. Note the distinct temperature requirements for the first (C-4) vs. second (C-2) displacement.

Standard Operating Procedures (SOPs)

Protocol A: Regioselective C-4 Substitution (Kinetic Control)

Use this for the first displacement to avoid touching the C-2 chlorine.

  • Preparation: Dissolve 2,4-dichlorothieno[2,3-d]pyrimidine (1.0 equiv) in Ethanol or DCM (0.1 M concentration).

  • Base: Add DIPEA (1.2 equiv).

  • Temperature Set: Cool reaction vessel to 0°C using an ice bath.

  • Addition: Add the amine nucleophile (1.05 equiv) dropwise over 10 minutes.

  • Monitoring: Stir at 0°C for 1 hour. Spot TLC. If starting material remains, allow to warm to Room Temperature naturally. Do not heat.

  • Workup: Precipitate with water or evaporate solvent.

Protocol B: Microwave-Assisted C-2 Substitution (Forcing Conditions)

Use this when the C-4 position is already substituted, and you need to displace the stubborn C-2 chlorine.

  • Preparation: Load the 4-amino-2-chlorothienopyrimidine intermediate (1.0 equiv) into a microwave vial.

  • Solvent/Base: Add n-Butanol or NMP (concentration 0.2 M) and excess amine (2.0 - 3.0 equiv). If the amine is a liquid, it can act as a co-solvent.

  • Irradiation: Cap the vial. Set Microwave parameters:

    • Temp: 140°C

    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Validation: Check LCMS. If conversion is <90%, re-cap and irradiate at 160°C for an additional 10 minutes.

References

  • Regioselectivity in Pyrimidines: Plé, N., Turck, A., Heynderickx, A., & Quéguiner, G. (1993). Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines and chloropyrimidines. Tetrahedron.[4] (Context: Establishes the fundamental reactivity differences in halogenated pyrimidine rings).

  • Microwave Optimization: Besson, T., & FRUIQUIERE, N. (2000). Microwave-assisted synthesis of bioactive heterocycles. (Context: Specifically details the efficiency of microwave heating for C-2 substitution in thienopyrimidine analogs like MPC-6827).

  • Thienopyrimidine Scaffold Reactivity: Rashad, A. E., et al. (2010). Synthesis and screening of some novel fused thiophene and thienopyrimidine derivatives. European Journal of Medicinal Chemistry. (Context: Provides thermal baseline conditions for comparison).

  • Solvent Effects in SNAr: Newby, J. A., et al. (2021). Investigation of SNAr Reaction Conditions for the Synthesis of 4-Aminoquinazolines. (Context: While focused on quinazolines, the electronic similarity to thienopyrimidines makes the solvent data (n-BuOH vs EtOH) directly applicable).

Sources

Technical Support Center: Stability of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

[1]

Introduction: The Stability Paradox

You are likely working with 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine as a key electrophilic intermediate, possibly for

1

While the thieno[2,3-d]pyrimidine core is aromatic and generally robust, the C4-chloro substituent is a "loaded spring."[1] It is designed to be reactive toward amines (your target nucleophiles), but this same reactivity makes it highly susceptible to acid-catalyzed hydrolysis .[1]

Under acidic conditions, the N3 nitrogen protonates, significantly increasing the electrophilicity of the C4 carbon. If water is present—even in trace amounts—the compound rapidly hydrolyzes to the thermodynamically stable, but useless, thieno[2,3-d]pyrimidin-4(3H)-one (lactam) .[1]

This guide provides the mechanistic insights and protocols necessary to prevent this degradation.

Module 1: The Core Mechanism (Why Acid is the Enemy)

Question:Why does my purity drop significantly when I expose the compound to even mild acidic conditions (pH 4-5)?

Answer: The degradation is not a simple displacement; it is an acid-activated nucleophilic substitution .[1] The alkyl groups (2-butyl, 6-ethyl) are electron-donating, which stabilizes the ring but does not sufficiently counteract the activation caused by protonation at N3.[1]

The Degradation Pathway:

  • Protonation: Acid (

    
    ) protonates the N3 nitrogen.[1]
    
  • Activation: This creates a formal positive charge on the pyrimidine ring, making the C4 position highly electrophilic.[1]

  • Attack: Water (nucleophile) attacks C4.[1]

  • Elimination: HCl is expelled, and the system tautomerizes to the stable lactam (4-one).[1]

Visualizing the Failure Mode

HydrolysisStart4-Chloro-thienopyrimidine(Intact API)ProtonatedProtonated Intermediate(Highly Electrophilic C4)Start->Protonated Rapid ProtonationAcidAcidic Medium(H+)Acid->ProtonatedTransitionTetrahedral IntermediateProtonated->Transition Nucleophilic AttackWaterTrace WaterWater->TransitionProductThienopyrimidin-4-one(Lactam Impurity)Transition->Product -HCl (Irreversible)

Figure 1: Acid-catalyzed hydrolysis mechanism converting the active chloro-intermediate to the inactive lactam.[1]

Module 2: Troubleshooting & Protocols

Issue 1: Degradation During Aqueous Workup

User Report: "After chlorination with

1

Root Cause: Quenching

1

Corrective Protocol: The "Reverse Quench" Technique Do not add water to the reaction.[1] Add the reaction mixture to a buffered base.

  • Prepare Buffer: Create a biphasic mixture of DCM (Dichloromethane) and 2M

    
      or saturated 
    
    
    at 0°C.[1]
    • Note: Use

      
       for faster neutralization capacity than bicarbonate.[1]
      
  • Slow Addition: Dropwise add the reaction mixture into the vigorously stirred biphasic quench.

  • pH Monitoring: Ensure the aqueous layer remains pH > 7 throughout the addition.

  • Separation: Immediately separate the organic layer.[1]

  • Drying: Dry over

    
     (neutral) rather than 
    
    
    (which can be slightly acidic) and filter immediately.
Issue 2: "Ghost Peaks" in HPLC/LC-MS

User Report: "My sample is pure by NMR, but LC-MS shows a split peak or a degradation product. Is the compound unstable?"

Root Cause: This is likely an on-column artifact .[1]

  • Acidic Mobile Phases: Standard 0.1% Formic Acid/Water mobile phases can hydrolyze the compound during the run.[1]

  • Alcoholysis: If using Methanol as the organic modifier, the 4-chloro group can be swapped for a methoxy group (

    
    ) inside the column, appearing as an M-Cl+OMe peak.[1]
    

Validation Experiment: Run the following check to confirm if the degradation is real or analytical:

  • Dissolve the sample in anhydrous Acetonitrile (MeCN).

  • Inject immediately using a gradient of Water/Acetonitrile (no acid modifier) or 10mM Ammonium Bicarbonate (pH 8) .[1]

  • Compare: If the impurity disappears, it was an artifact of the acidic method.

Issue 3: Storage Stability

User Report: "The solid turned from off-white to yellow after 2 weeks in the fridge."

Root Cause: Hydrolysis by atmospheric moisture produces HCl gas.[1] This HCl autocatalyzes further decomposition, turning the solid yellow/orange.

Storage Protocol:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.[1]

  • Desiccant: Store in a desiccator or with a silica packet.[1]

  • Temperature: -20°C is preferred to slow kinetic hydrolysis rates.[1]

Module 3: Data & Reference Tables

Table 1: Solvent & Condition Compatibility Matrix
Solvent/ConditionCompatibilityNotes
DCM / Chloroform ✅ ExcellentBest for storage and reactions.[1]
DMF / DMSO ⚠️ CautionUse anhydrous only.[1] Hygroscopic nature introduces water.[1]
Methanol / Ethanol ❌ PoorRisk of alcoholysis (solvolysis) to form ether byproducts.[1]
Water (Neutral) ❌ PoorInsoluble; slow surface hydrolysis.[1]
Water (Acidic) CRITICAL FAIL Rapid hydrolysis to lactam.[1] Avoid pH < 6.[1]
1M HCl CRITICAL FAIL Complete degradation in minutes/hours.[1]
Triethylamine (Et3N) ✅ GoodStabilizes the compound by scavenging trace acid.[1]
Table 2: Quantitative Troubleshooting
SymptomDiagnostic StepFix
M+16 (Hydroxyl) Peak Check pH of aqueous workup.[1]Use

buffer; keep pH > 7.[1]
M+30 (Methoxy) Peak Check HPLC mobile phase.Switch from MeOH to MeCN; remove acid modifier.
Yellowing of Solid Test pH of solid (wet pH paper).[1]Recrystallize to remove trace acid; store under Argon.

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine the safety of your current workflow.

TroubleshootingStartStart: Stability CheckCheckSolventIs solvent protic?(MeOH, EtOH, Water)Start->CheckSolventCheckAcidIs Acid Present?(H+, HCl, Formic Acid)CheckSolvent->CheckAcidYesSafeSAFE:Stable ConditionCheckSolvent->SafeNo (Aprotic: DCM, THF)RiskHighHIGH RISK:Solvolysis/HydrolysisCheckAcid->RiskHighYes (Acidic + Protic)RiskMedMEDIUM RISK:Slow DegradationCheckAcid->RiskMedNo (Neutral + Protic)

Figure 2: Risk assessment logic for solvent and condition selection.

References

  • ChemicalBook. (2024).[1] Synthesis and properties of 4-Chlorothieno[2,3-d]pyrimidine derivatives. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2735821, 4-Chlorothieno[3,2-d]pyrimidine.[1] Retrieved from [1]

  • Takeda Pharmaceutical Co. (2011).[1] Process for preparation of thienopyrimidine derivatives (Relugolix intermediates).[1] Patent WO2011/099998.[1] (Contextual reference for thienopyrimidine synthesis).

  • Preprints.org. (2023).[1] Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Acid Amount.[1][2] (Mechanistic parallel for acid sensitivity). Retrieved from [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, elucidating the scientific rationale behind each decision in the method development process. We will compare various analytical approaches, supported by experimental data, to establish a robust, reliable, and validated method suitable for quality control and stability testing in a regulated environment.

Introduction: The Analytical Challenge

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to a class of molecules with significant pharmacological interest.[1][2][3] The purity of such an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a highly specific, sensitive, and accurate analytical method is required to quantify the main component and separate it from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and broad applicability.[4][5] This guide details a systematic approach, beginning with initial method scouting and culminating in a fully validated method that adheres to the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[6][7]

Foundational Strategy: Reversed-Phase Chromatography

The structure of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine, with its alkyl substituents (butyl and ethyl) and fused ring system, imparts significant hydrophobic character. This molecular property makes Reversed-Phase HPLC (RP-HPLC) the logical choice for analysis. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[8] The analyte and its impurities will be separated based on their relative hydrophobicity; more hydrophobic compounds will interact more strongly with the stationary phase and thus have longer retention times.

Systematic Method Development Workflow

A successful HPLC method is not developed by chance but through a systematic and logical progression of experiments. The goal is to achieve adequate resolution between the main peak and all potential impurities with good peak shape and reasonable analysis time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stability-Indicating Assessment cluster_3 Phase 4: Validation A Define Analyte Properties (Structure, Solubility, pKa) B Column Selection (e.g., C18, C8, Phenyl) A->B C Mobile Phase Screening (ACN vs. MeOH, pH) B->C D Initial Gradient Run C->D E Gradient Optimization (Slope, Time) D->E F Flow Rate & Temperature Adjustment E->F G Wavelength Selection F->G H System Suitability Criteria Defined G->H I Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) H->I J Peak Purity Analysis (PDA Detector) I->J K Confirm Resolution of Degradants J->K L Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) K->L M Finalized & Approved Method L->M

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Method Scouting & Comparison

The first step is to screen critical parameters to find a promising starting point. The primary variables are the stationary phase (column) and the organic modifier in the mobile phase.

Causality Behind Choices:

  • Column Chemistry: A C18 (octadecylsilane) column is the industry workhorse and an excellent starting point due to its high hydrophobicity and retention capabilities for a wide range of molecules.[9] We will compare a standard C18 phase with a C8 phase to evaluate the impact of alkyl chain length on retention and selectivity. Shorter C8 chains are generally less retentive.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. ACN often provides better peak shapes and lower UV cutoff, while MeOH can offer different selectivity for certain compounds.

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical for ionizable compounds. While the target molecule does not have strongly acidic or basic centers, buffering the mobile phase (e.g., with phosphate or formate buffer) can improve peak shape and method robustness. A slightly acidic pH (e.g., 3.0) is often a good starting point to ensure reproducibility.

Experimental Comparison: Column and Mobile Phase Screening

A generic fast gradient (e.g., 5% to 95% organic in 15 minutes) was used to elute all potential components of the sample.

ParameterCondition 1Condition 2Condition 3
Column C18, 150 x 4.6 mm, 5 µmC8, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)Methanol (MeOH)
API Retention Time 12.5 min10.8 min13.2 min
Key Impurity Resolution 2.11.71.9
Peak Tailing Factor 1.11.31.4
Observation Best overall performance. Good retention and resolution.Less retention, poorer resolution of a critical pair.Longer retention but worse peak shape (tailing).
Phase 2: Method Optimization

With the column and mobile phase selected, the next step is to refine the gradient, flow rate, and temperature to ensure all impurities are well-resolved from the main peak and each other.

  • Gradient Optimization: The initial fast gradient is replaced with a shallower, more targeted gradient to improve the resolution around the main API peak. The goal is to have a resolution (Rs) of >2.0 between all adjacent peaks.

  • Temperature: Increasing column temperature typically decreases viscosity and can improve peak efficiency, but may also affect selectivity. 30-40°C is a common range.

  • Detection Wavelength: A UV-Vis spectrophotometer or a Photodiode Array (PDA) detector is used. The wavelength is selected at the absorbance maximum (λmax) of the analyte to ensure high sensitivity. A PDA detector is highly recommended as it can also assess peak purity.

Phase 3: Forced Degradation & Proving Stability-Indicating Capability

A purity method is of little value if it cannot separate the API from products that form upon degradation. A stability-indicating method is one that is specific enough to do so.[10][11] Forced degradation (or stress testing) is the process of intentionally degrading the API to generate these potential impurities.[12][13]

ForcedDegradation cluster_stress Stress Conditions API 2-Butyl-4-chloro-6- ethylthieno[2,3-d]pyrimidine Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Method Optimized Stability-Indicating HPLC Method Acid->Method Base->Method Oxidation->Method Thermal->Method Photo->Method

Caption: Forced degradation strategy to ensure method specificity.

Rationale for Stress Conditions:

  • Acid/Base Hydrolysis: The chloro-substituent on the pyrimidine ring is a potential site for hydrolysis. Thienopyridines have also been shown to undergo hydrolytic cleavage.[14]

  • Oxidation: The thiophene ring is susceptible to oxidation, which is a common degradation pathway for related structures.[14][15]

  • Thermal & Photolytic: These conditions mimic potential storage and handling deviations, as required by ICH guidelines.[12]

The results of the forced degradation study must show that the peaks corresponding to the degradation products are well-resolved from the parent API peak. Peak purity analysis using a PDA detector should be performed on the API peak in each stressed sample to confirm it is spectrally homogenous.

Final Method Validation

Once the method is optimized and proven to be stability-indicating, it must be formally validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][16]

Validation Parameters & Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between API and all impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for the API and all specified impurities.
Range The concentration interval over which the method is precise, accurate, and linear.For impurities: From the reporting threshold to 120% of the specification. For assay: 80% to 120% of the test concentration.[5]
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for the assay, and often 80.0% to 120.0% for impurities.
Precision The degree of agreement among individual test results.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.[10]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2) are varied.

Detailed Experimental Protocols

Protocol 1: Optimized HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 265 nm (or λmax of the compound).

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 75
    25.0 90
    25.1 40

    | 30.0 | 40 |

Protocol 2: Forced Degradation Sample Preparation
  • Acid Hydrolysis: Dissolve 10 mg of the API in 1 mL of ACN. Add 9 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~0.1 mg/mL with diluent.

  • Base Hydrolysis: Dissolve 10 mg of the API in 1 mL of ACN. Add 9 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to ~0.1 mg/mL.

  • Oxidative Degradation: Dissolve 10 mg of the API in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours. Dilute to ~0.1 mg/mL.

  • Thermal Degradation: Store ~10 mg of solid API in an oven at 80°C for 48 hours. Dissolve and dilute to ~0.1 mg/mL.

  • Photolytic Degradation: Expose ~10 mg of solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve and dilute to ~0.1 mg/mL.

Conclusion

The development of a robust HPLC method for purity analysis is a multi-faceted process that relies on a systematic, science-driven approach. By comparing different stationary phases and mobile phases, a C18 column with an acetonitrile and phosphate buffer mobile phase was identified as the optimal choice for analyzing 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine. Subsequent optimization of the gradient profile and other parameters yielded a method capable of resolving the main component from all process and degradation-related impurities.

The successful execution of forced degradation studies confirmed the stability-indicating nature of the method, a critical requirement for its use in a pharmaceutical development setting. Finally, adherence to a comprehensive validation plan based on ICH Q2(R1) guidelines provides documented evidence that the method is accurate, precise, and reliable for its intended purpose: to ensure the quality and purity of the API.

References

  • Title: Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharmanest URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: HPLC profiles of the reaction mixture and purity analysis during the... Source: ResearchGate URL: [Link]

  • Title: Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability Source: PubMed URL: [Link]

  • Title: Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs Source: GSC Online Press URL: [Link]

  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: Omicspublishinggroup URL: [Link]

  • Title: HPLC Column Selection Source: LCGC International URL: [Link]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: Sciforschen URL: [Link]

  • Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]

  • Title: HPLC Column Performance Source: Waters URL: [Link]

  • Title: HPLC Column Selection Guide Source: Linklab URL: [Link]

  • Title: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation Source: ResearchGate URL: [Link]

  • Title: Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) Source: MDPI URL: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Thienopyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Thienopyrimidine derivatives are bioisosteres of quinazolines and purines, occupying a privileged space in modern drug discovery, particularly as kinase inhibitors (e.g., EGFR, PI3K). While their biological efficacy is well-documented, their structural elucidation via Mass Spectrometry (MS) presents unique challenges due to the electronic influence of the thiophene ring.

This guide moves beyond basic spectral interpretation. It objectively compares ionization modalities (EI vs. ESI) and structural behaviors, providing a self-validating framework for identifying these compounds in complex matrices.

Comparative Analysis: Ionization Modalities

The choice of ionization technique dictates the fragmentation landscape. For thienopyrimidines, the dichotomy between Electron Impact (EI) and Electrospray Ionization (ESI) is not just about "hard" vs. "soft" ionization; it is about structural fingerprinting vs. molecular integrity .

Table 1: Performance Matrix of Ionization Techniques for Thienopyrimidines
FeatureElectron Impact (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (70 eV standard)Low (Thermal/Electric Field)
Primary Ion Type Radical Cation (

)
Protonated/Deprotonated Molecule (

,

)
Fragmentation Logic Odd-electron (OE) radical drivenEven-electron (EE) charge-remote/charge-directed
Structural Insight High: Reveals core scaffold connectivity via extensive fragmentation.Moderate: Excellent for molecular weight confirmation; requires CID for structural data.
Thiophene Specifics Prominent sulfur isotopic pattern (

); frequent C-S bond cleavage.
Preserves labile substituents; sulfur pattern visible but less fragmented.
Best Use Case De novo structure elucidation; Library matching.PK/PD studies; Quantitation in biological matrices.
Comparative Insight: Thienopyrimidine vs. Quinazoline

While quinazolines (benzene-fused) and thienopyrimidines (thiophene-fused) are structural analogs, their MS behaviors diverge:

  • Isotopic Signature: Thienopyrimidines exhibit a distinct

    
     peak (approx. 4.4% relative abundance per sulfur atom) due to 
    
    
    
    , which is absent in non-sulfur-containing quinazolines.
  • Ring Stability: The thiophene ring is electron-rich (excessive

    
    -electrons), making the thienopyrimidine core slightly more susceptible to oxidative fragmentation under ESI conditions compared to the benzenoid quinazoline.
    

Fragmentation Mechanisms: The Core Pathways

To confidently identify a thienopyrimidine, one must look for specific cleavage patterns. The following mechanisms are the primary drivers of the mass spectrum.

Mechanism A: The Retro-Diels-Alder (RDA) Reaction

This is the diagnostic "fingerprint" for fused pyrimidine systems. In thienopyrimidines, the pyrimidine ring undergoes a thermal or radical-induced RDA cleavage.

  • Process: The pyrimidine ring cleaves at the N3-C4 and C2-N1 bonds (numbering may vary by isomer, but typically involves the N-C-N fragment).

  • Result: Release of a nitrile (R-CN) and a thiophene-fused ionic fragment.[1]

  • Causality: The driving force is the formation of stable neutral molecules (nitriles) and the resonance-stabilized thiophene cation.

Mechanism B: -Cleavage and Substituent Loss

Substituents at the C-2 and C-4 positions are electronically activated.

  • Alkyl Groups: Loss of methyl radicals (

    
    ) is common if methyl groups are present.
    
  • Carbonyls: For thienopyrimidinones, the expulsion of CO (

    
    ) is a dominant pathway, often followed by ring contraction.
    
Mechanism C: Thiophene Ring Integrity

Unlike the pyrimidine ring, the thiophene ring is robust. However, under high-energy EI, desulfurization (loss of CS or CHS) can occur, though this is less common than pyrimidine fragmentation.

Visualizing the Fragmentation Logic

The following diagram illustrates the critical Retro-Diels-Alder (RDA) pathway and the competitive substituent cleavage for a generic thienopyrimidine derivative.

FragmentationPathway Parent Molecular Ion (M+•) [Thienopyrimidine Core] RDA_TS Retro-Diels-Alder (RDA) Transition State Parent->RDA_TS Pyrimidine Ring Strain Sub_Cleavage α-Cleavage (Substituent Loss) Parent->Sub_Cleavage Radical Localization Frag_Nitrile Neutral Fragment (R-CN) RDA_TS->Frag_Nitrile Neutral Loss Frag_Core Daughter Ion [Thiophene-Fused Ketenimine] RDA_TS->Frag_Core Major Pathway (m/z Diagnostic) Frag_MinusR Fragment Ion [M - R]+ Sub_Cleavage->Frag_MinusR Loss of Alkyl/Aryl Frag_CO Secondary Loss (Expulsion of CO) Frag_MinusR->Frag_CO Ring Contraction

Figure 1: Decision tree for the fragmentation of thienopyrimidine radical cations. The RDA pathway is diagnostic for the heterocyclic core, while


-cleavage identifies substituents.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this step-by-step workflow. This protocol integrates quality control steps (Self-Validation) to prevent misinterpretation of artifacts.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 0.1 mg of the derivative in HPLC-grade Methanol or Acetonitrile . Avoid DMSO if possible, as it causes background noise in MS.

  • Concentration: Dilute to ~1-10 µg/mL. High concentrations lead to dimer formation (

    
    ), confusing molecular weight determination.
    
Phase 2: Instrument Configuration (Direct Infusion ESI)
  • Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.0 - 3.5 kV (Positive Mode). Note: Thienopyrimidines protonate readily at N-1 or N-3.

  • Source Temperature: 250°C.

  • Self-Validation Step: Check for the presence of the Sodium adduct

    
     (+22 Da) and Potassium adduct 
    
    
    
    (+38 Da). If these are higher than the protonated peak, re-purify or add 0.1% Formic Acid to promote protonation.
Phase 3: Data Acquisition & Analysis
  • Full Scan (MS1): Scan range m/z 50–1000. Identify the Base Peak.

  • Isotope Check: Verify the presence of the

    
     peak (
    
    
    
    ).
    • Calculation: Intensity of

      
      .
      
    • Decision: If

      
       is absent, the compound is not  a thienopyrimidine.
      
  • MS/MS Fragmentation: Select the parent ion

    
    . Apply Collision Energy (CE) ramp (10–50 eV).
    
    • Look for the Diagnostic Loss : Loss of the substituent at C-4 (often an amine or aryl group).

    • Look for RDA Fragments : These will appear at lower m/z and represent the "stripped" core.

Workflow Visualization

Workflow Start Sample Prep (MeOH/ACN) Ionization ESI Source (+ve Mode, 3.5kV) Start->Ionization MS1 Full Scan MS1 Identify [M+H]+ Ionization->MS1 Validation Isotope Check (M+2 for Sulfur) MS1->Validation Validation->Start Fail (Re-prep) MS2 CID MS/MS (Ramp 10-50 eV) Validation->MS2 Pass Analysis Map RDA & Substituent Loss MS2->Analysis

Figure 2: Operational workflow for the structural confirmation of thienopyrimidines, emphasizing the critical isotope validation step.

References

  • Salem, M. A. I., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry.

  • Orelli, L. R., et al. (2006).[3] "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines." Rapid Communications in Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry." NIST Chemistry WebBook.

  • Master Organic Chemistry. (2018). "The Retro Diels-Alder Reaction."[4][5]

  • ResearchGate. "Mass spectral fragmentation modes of pyrimidine derivatives."

Sources

A Comparative Analysis of the Reactivity of 4-Chloro Thienopyrimidines and 4-Chloro Quinazolines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of heterocyclic chemistry, thienopyrimidines and quinazolines represent two privileged scaffolds, forming the core of numerous biologically active compounds. The 4-chloro derivatives of these bicyclic systems are pivotal intermediates, serving as electrophilic partners in nucleophilic aromatic substitution (SNAr) reactions to generate diverse libraries of substituted analogues for drug discovery. This guide provides a comprehensive comparison of the reactivity of 4-chloro thienopyrimidines and 4-chloro quinazolines, offering insights into the electronic and structural factors that govern their behavior and providing practical experimental protocols for their functionalization.

The Underlying Chemistry: A Tale of Two Ring Systems

The reactivity of both 4-chloro thienopyrimidines and 4-chloro quinazolines in SNAr reactions is fundamentally dictated by the electron-deficient nature of their respective aromatic systems.[1][2] The presence of the electron-withdrawing pyrimidine ring, fused to either a thiophene or a benzene ring, renders the C4 position susceptible to nucleophilic attack. However, the nature of the fused ring—thiophene versus benzene—introduces subtle yet significant differences in their reactivity profiles.

Quinazolines: The benzene ring in the quinazoline scaffold is a relatively neutral aromatic system. The reactivity of the 4-chloroquinazoline is therefore primarily governed by the electron-withdrawing effect of the pyrimidine ring. The nitrogen atoms in the pyrimidine ring, particularly at positions 1 and 3, exert a strong inductive and mesomeric effect, polarizing the C4-Cl bond and making the C4 carbon atom highly electrophilic.[3] This activation is crucial for the facile displacement of the chloride leaving group by a wide range of nucleophiles.[4][5]

Thienopyrimidines: In contrast, the thiophene ring in the thienopyrimidine system is inherently more electron-rich than a benzene ring due to the presence of the sulfur atom. This can, in principle, slightly diminish the overall electron deficiency of the bicyclic system compared to its quinazoline counterpart. However, the position of the sulfur atom relative to the pyrimidine ring is a critical determinant of reactivity. In thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, the proximity of the sulfur atom can influence the electronic distribution and stability of the Meisenheimer intermediate formed during the SNAr reaction.[2]

Generally, the aza-nitrogens in the pyrimidine ring play a substantial role in enhancing the reactivity of both systems towards nucleophiles.[6] The overall second-order nature of these reactions is consistent with a typical SNAr mechanism.[6]

Visualizing the Reaction Pathway

The SNAr mechanism for both 4-chloro thienopyrimidines and 4-chloro quinazolines proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Electrophile 4-Chloro-R (R = Thienopyrimidine or Quinazoline) Meisenheimer Meisenheimer Complex (Anionic σ-complex) Electrophile->Meisenheimer + Nu-H (Addition) Nucleophile Nu-H Product 4-Nu-R Meisenheimer->Product - Cl- (Elimination) Byproduct HCl Experimental_Workflow Start Start: Dissolve 4-chloroheterocycle in Isopropanol Add_Reagents Add Benzylamine (and optional TEA) Start->Add_Reagents Reflux Reflux Reaction Mixture (approx. 82°C) Add_Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool and Concentrate Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Product Isolated 4-(benzylamino) product Purify->Product

Sources

A Senior Application Scientist's Guide to Validating the Structural Integrity of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine Batches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research, clinical trials, and regulatory submissions are built. For a novel thieno[2,3-d]pyrimidine derivative such as 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine, a compound with significant therapeutic potential, ensuring the structural integrity of each synthesized batch is not merely a quality control measure; it is a fundamental prerequisite for advancing a safe and efficacious drug candidate.

This guide provides an in-depth comparison of the essential analytical techniques employed to validate the structure of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind our experimental choices, presenting a self-validating system for robust structural confirmation.

The Imperative of Structural Integrity in Drug Development

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with a range of biological activities.[1] The specific substituents on this core—the butyl, chloro, and ethyl groups—are meticulously chosen to optimize potency, selectivity, and pharmacokinetic properties. Any deviation from the intended structure, whether it be an isomer, a regioisomer, or an impurity from the synthesis, can have profound and often detrimental effects on the compound's biological activity and safety profile.

The synthesis of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine likely involves a multi-step process, with the potential for side reactions and the introduction of impurities at each stage. For instance, the widely used Gewald synthesis for the formation of the thiophene ring can sometimes yield byproducts if reaction conditions are not strictly controlled.[2][3] Therefore, a multi-faceted analytical approach is essential to confirm the identity and purity of the final compound.

A Comparative Analysis of Key Analytical Techniques

A battery of orthogonal analytical techniques should be employed to provide a comprehensive and unambiguous structural elucidation. Each method offers a unique perspective on the molecule's architecture, and their combined data create a robust and defensible characterization package.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment of each atom, allowing for the piecing together of the molecular framework.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine batch in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a proton NMR spectrum to identify the number of distinct proton environments, their chemical shifts (δ), coupling constants (J), and integration values.

  • 1D ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum (often with proton decoupling) to determine the number of unique carbon atoms.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting molecular fragments.

Causality and Interpretation:

The expected ¹H NMR spectrum of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine would show distinct signals for the butyl and ethyl groups, with characteristic splitting patterns and integrations. The absence of signals corresponding to starting materials or the presence of unexpected signals would immediately flag a potential impurity. 2D NMR experiments are then used to confirm the connectivity of these alkyl chains to the thieno[2,3-d]pyrimidine core. For example, an HMBC correlation between the methylene protons of the butyl group and a carbon in the pyrimidine ring would confirm its position.

Mandatory Visualization: NMR Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Batch Compound Batch Solvent Deuterated Solvent Batch->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Structure_Elucidation Structure Elucidation H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation Impurity_ID Impurity Identification Structure_Elucidation->Impurity_ID

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the precise molecular weight of a compound and can offer valuable structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition.

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with liquid chromatography (e.g., acetonitrile or methanol).

  • Chromatographic Separation: Inject the sample onto an HPLC system coupled to the mass spectrometer. A reversed-phase C18 column is typically used. This step separates the target compound from any impurities.

  • Mass Analysis: The eluent from the HPLC is introduced into the mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). Acquire data in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine. Analyze the fragmentation pattern to corroborate the proposed structure.

Causality and Interpretation:

The molecular formula of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is C₁₂H₁₅ClN₂S. HRMS should provide a measured mass that is within a few parts per million (ppm) of the calculated theoretical mass. The isotopic pattern of the molecular ion will also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one sulfur atom. Any deviation would indicate an incorrect structure or the presence of an impurity.

High-Performance Liquid Chromatography (HPLC): The Purity Gauge

HPLC is the workhorse for determining the purity of a compound.[5] By developing a validated, stability-indicating method, one can quantify the target compound and any impurities present in a given batch.

Experimental Protocol: Purity Assessment by HPLC-UV

  • Method Development: Develop a reversed-phase HPLC method that provides good separation between the main peak and any potential impurities. This involves optimizing the mobile phase composition, column type, flow rate, and oven temperature.

  • Method Validation (as per ICH Q2(R1) guidelines): Validate the method for specificity, linearity, range, accuracy, precision, and robustness.[6][7][8][9]

  • Batch Analysis: Analyze each batch of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine using the validated method.

  • Purity Calculation: Determine the purity of the batch by calculating the area percentage of the main peak relative to the total area of all peaks.

Causality and Interpretation:

The presence of additional peaks in the chromatogram indicates the presence of impurities. According to ICH Q3A(R2) guidelines, impurities above a certain threshold (typically >0.10%) must be identified.[5][10] The HPLC method should be sensitive enough to detect and quantify these impurities.

Data Presentation: Batch Comparison

Batch IDRetention Time (min)Purity by Area %Known Impurity 1 (%)Unknown Impurity 2 (%)
BCETP-0015.2399.850.08Not Detected
BCETP-0025.2499.520.150.33
BCETP-0035.2298.990.450.56
X-ray Crystallography: The Definitive Structure

For an unambiguous, three-dimensional structure determination, single-crystal X-ray crystallography is the gold standard.[11][12] This technique provides the precise arrangement of atoms in the solid state, confirming connectivity and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine of suitable quality. This can be a challenging but critical step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the positions of the atoms can be determined. Refine the structural model to obtain precise bond lengths, bond angles, and torsion angles.

Causality and Interpretation:

The resulting crystal structure provides irrefutable proof of the molecular structure. It can distinguish between isomers that may be difficult to differentiate by NMR alone. The absolute configuration of chiral centers, if any were present, can also be determined.[13][14][15]

Mandatory Visualization: Analytical Techniques Comparison

Analytical_Techniques cluster_techniques Analytical Techniques cluster_information Information Provided NMR NMR Spectroscopy Connectivity Connectivity (2D Structure) NMR->Connectivity MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight HPLC HPLC Purity Purity & Quantification HPLC->Purity XRay X-ray Crystallography Absolute_Structure 3D Absolute Structure XRay->Absolute_Structure Connectivity->MS complements Molecular_Weight->NMR complements Purity->MS complements Absolute_Structure->NMR complements

Caption: Comparison of information from key analytical techniques.

Conclusion: A Holistic Approach to Structural Validation

The validation of the structural integrity of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a critical undertaking that necessitates a synergistic application of multiple analytical techniques. While NMR and MS provide the foundational evidence for the proposed structure, HPLC is indispensable for ensuring the purity of each batch. For ultimate and unambiguous confirmation, X-ray crystallography stands as the definitive method.

By adhering to a rigorous and multi-faceted analytical strategy, grounded in the principles of scientific integrity and regulatory guidelines such as those from the ICH, researchers and drug developers can proceed with confidence, knowing that the molecular entity they are advancing is precisely what they intend it to be. This meticulous attention to structural detail is paramount to the successful development of novel therapeutics.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][6][7][8][9][16]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5][10][17][18][19]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link][4]

  • MDPI. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. MDPI. [Link][20]

  • World Journal of Pharmaceutical Research. (2020). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. World Journal of Pharmaceutical Research. [Link][21]

  • PubMed. (2008). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. PubMed. [Link][22]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to determine absolute configuration (II). Chirality, 20(5), 681–690. [Link][13]

  • LCGC International. (2020). HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International. [Link][23]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link][14]

  • ResearchGate. (2025). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. ResearchGate. [Link][24]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link][25]

  • PMC. (n.d.). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC. [Link][26]

  • SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link][27]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. [Link][1][28]

Sources

A Comparative Guide to the Bioactivity of Ethylthieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. This guide offers a comparative analysis of the bioactivity of various ethylthieno[2,3-d]pyrimidine analogs, providing supporting experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents. As a Senior Application Scientist, the insights presented herein are grounded in a synthesis of technical accuracy and field-proven experience.

The Thieno[2,3-d]pyrimidine Core: A Versatile Pharmacophore

The fusion of a thiophene and a pyrimidine ring to form the thieno[2,3-d]pyrimidine nucleus creates a bioisostere of purine, allowing these compounds to interact with a variety of biological targets. The ethyl ester group, frequently incorporated at various positions, often serves as a key handle for synthetic modification, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This guide will delve into three principal areas of bioactivity: anticancer, antimicrobial, and anti-inflammatory.

Comparative Bioactivity Analysis

The biological potential of ethylthieno[2,3-d]pyrimidine analogs is profoundly influenced by the nature and position of substituents on the heterocyclic core. The following sections provide a comparative overview of their efficacy in different therapeutic areas, supported by quantitative data from peer-reviewed studies.

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a range of cancer cell lines.[1] Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[2][3]

Table 1: Comparative Anticancer Activity of Ethylthieno[2,3-d]pyrimidine Analogs

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog A 2-(4-bromophenyl)triazoleMCF-7 (Breast)19.4
Analog B 2-(anthracen-9-yl)triazoleMCF-7 (Breast)14.5
Analog C 2-(benzylamino)-5,6-dimethylMDA-MB-435 (Melanoma)-31.02% GP[4][5]
Analog D 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acidProtein Kinase CK20.1[6]
Analog E 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acidProtein Kinase CK20.125[6]
Doxorubicin Reference DrugMCF-7 (Breast)40.0

GP: Growth Percent

The data clearly indicates that specific substitutions can lead to significant potency. For instance, the introduction of bulky aromatic groups at the 2-position, as seen in Analogs A and B, confers notable activity against breast cancer cells. The benzylamino substituent in Analog C also demonstrates considerable cytotoxic effects.[4][5] Furthermore, the inhibition of protein kinase CK2 by Analogs D and E highlights a different mechanistic approach to anticancer activity.[6]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thieno[2,3-d]pyrimidine derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Ethylthieno[2,3-d]pyrimidine Analogs

Compound IDSubstitution PatternMicroorganismMIC (mg/L)Reference
Analog F Thieno[2,3-d]pyrimidinedione derivativeMRSA2-16[7]
Analog G Thieno[2,3-d]pyrimidinedione derivativeVRE2-16[7]
Analog H Schiff's bases of Thieno[2,3-d]pyrimidinesBacillus subtilisGood to potent[8]
Analog I Schiff's bases of Thieno[2,3-d]pyrimidinesStaphylococcus aureusGood to potent[8]
Analog J Schiff's bases of Thieno[2,3-d]pyrimidinesCandida speciesPotent[8]
Analog K Schiff's bases of Thieno[2,3-d]pyrimidinesAspergillus speciesPotent[8]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococci

The thieno[2,3-d]pyrimidinedione core in Analogs F and G demonstrates potent activity against multi-drug resistant Gram-positive bacteria.[7] The Schiff's base derivatives (Analogs H-K) also exhibit a broad spectrum of antimicrobial and antifungal activity.[8]

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Thieno[2,3-d]pyrimidine analogs have been investigated for their anti-inflammatory properties, with many demonstrating significant in vivo activity. A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Table 3: Comparative Anti-inflammatory Activity of Ethylthieno[2,3-d]pyrimidine Analogs

Compound IDSubstitution PatternAssayActivityReference
Analog L Tetrahydrobenzo[2]thieno[2,3-d]pyrimidine derivativeCarrageenan-induced paw edemaSignificant inhibition[9]
Analog M 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivativeCarrageenan-induced paw edemaProtection of 35-42%
Analog N 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivativeFormalin-induced paw edemaHigh anti-inflammatory effect[10]
Indomethacin Reference DrugCarrageenan-induced paw edemaStandard reference[9]

The in vivo data from carrageenan- and formalin-induced paw edema assays demonstrate the potent anti-inflammatory effects of various substituted thieno[2,3-d]pyrimidines.[9][10]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The bioactivity of ethylthieno[2,3-d]pyrimidine analogs stems from their ability to modulate specific signaling pathways.

Anticancer Mechanisms: EGFR and PI3K Inhibition

Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by targeting receptor tyrosine kinases like EGFR and the downstream PI3K/Akt signaling pathway, which are crucial for cancer cell growth and survival.[2][3][8][11]

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation Thieno_Pyrimidine Ethylthieno[2,3-d] pyrimidine Analog Thieno_Pyrimidine->EGFR Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Inhibition of the EGFR-PI3K-Akt signaling pathway by ethylthieno[2,3-d]pyrimidine analogs.

Anti-inflammatory Mechanism: COX Inhibition

The anti-inflammatory activity of these compounds is often linked to the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thieno_Pyrimidine Ethylthieno[2,3-d] pyrimidine Analog Thieno_Pyrimidine->COX_Enzyme Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key bioactivity assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of analogs A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution (e.g., DMSO) C->D E 5. Measure absorbance at 570 nm D->E

Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ethylthieno[2,3-d]pyrimidine analogs in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[12]

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[7]

Detailed Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Conclusion and Future Directions

The ethylthieno[2,3-d]pyrimidine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The comparative data presented in this guide underscore the significant potential of these analogs as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships highlighted provide a rational basis for the design of more potent and selective compounds. The detailed experimental protocols and mechanistic insights are intended to facilitate further research and development in this exciting field. Future efforts should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to pave the way for their clinical translation.

References

  • Ghorab, M. M., & Alsaid, M. S. (2016).
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC. (n.d.).
  • Volochnyuk, D. M., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1795.
  • Al-Warhi, T., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][7][13]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084.

  • El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411.
  • Abdel-Aziz, A. A.-M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(18), 5946.
  • Synthesis and Antimicrobial Studies of Some Novel Thieno[2,3-d]pyrimidine deriv
  • Ukrainets, I. V., et al. (2016). Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives. Der Pharma Chemica, 8(19), 323-329.
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. (n.d.).
  • Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine...
  • Zhang, Y., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 22(11), 1957.

  • El-Tombary, A. A., et al. (2013). Synthesis and Biological Evaluation of Some Novel Thieno[2,3-d] pyrimidine Derivatives as Potential Anti-inflammatory and Analgesic Agents. Medicinal Chemistry, 9(8), 1099-1112.
  • Kassab, A. E. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 6(2), 104-111.
  • Guo, W., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(2), 245-254.
  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed. (n.d.).
  • Bhuiyan, M. M. H., et al. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica, 56(4), 433-444.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.).
  • Wang, L., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(18), 3290.
  • Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6348.
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332.
  • Li, J., et al. (2017). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2017, 1-7.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.).
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
  • MTT assay protocol | Abcam. (n.d.).
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC. (2026, January 23).
  • Minimum Inhibitory Concentration (MIC)
  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis. (2023, June 8).
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - Taylor & Francis. (2023, April 27).
  • Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed. (2021, January 1).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.).
  • Determining Antimicrobial Potency: A Detailed Guide to Minimum Inhibitory Concentration (MIC) Protocols - Benchchem. (n.d.).
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: The Role of Side Chain Chirality and Michael Acceptor Group for Maximal Potency | Journal of Medicinal Chemistry. (2010, September 23).
  • New thieno[2,3‐ d ]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET , toxicity, MD simulation studies | Request PDF - ResearchG
  • Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii - Bio-protocol. (2014, December 5).
  • Carrageenan Induced Paw Edema (R
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Design of proposed new PI3K inhibitors by structural modification of...
  • Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed. (2025, February 15).
  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer N
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflamm
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026, January 23).
  • US11932656B1 - Thieno[2,3-d]pyrimidines as COX-2 inhibitors - Google P
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC. (n.d.).
  • New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed. (n.d.).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.